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Liproxstatin-1-13C6

Cat. No.: B15138191
M. Wt: 346.80 g/mol
InChI Key: YAFQFNOUYXZVPZ-GDUNJFTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liproxstatin-1-13C6 is a stable isotope-labeled analog of Liproxstatin-1, a potent and specific inhibitor of ferroptosis. Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides. This compound is designed for use in pharmacological and metabolic studies where isotope tracing is required. The primary mechanism of action of Liproxstatin-1 is the potent inhibition of lipid peroxidation, a key driver of ferroptotic cell death . Research indicates that Liproxstatin-1 not only inhibits mitochondrial lipid peroxidation but also helps restore the expression of key antioxidant components, including glutathione (GSH) and glutathione peroxidase 4 (GPX4), which are part of the central defense system against ferroptosis . Emerging studies also highlight its role in protecting lysosomal membranes, with findings showing it localizes to lysosomes to suppress iron-dependent lipid peroxidation, thereby preventing lysosomal membrane permeabilization and the initiation of cell-wide ferroptosis . In research settings, Liproxstatin-1 has demonstrated significant protective effects across a wide spectrum of disease models. It has been shown to effectively rescue oligodendrocytes, which are highly vulnerable to oxidative damage, suggesting its promise for treating central nervous system diseases such as spinal cord injury . Its therapeutic potential extends to other conditions, including alleviating neutrophilic asthma by inhibiting ferroptosis in bronchial epithelial cells , ameliorating metabolic dysfunction-associated fatty liver disease (MAFLD) , and protecting against LPS-induced cognitive impairment in mice . The presence of the 13C6 label in this compound makes it an invaluable tool for researchers to precisely track the compound's absorption, distribution, metabolism, and excretion (ADME) in complex biological systems, thereby accelerating the development of novel therapeutics targeting ferroptosis. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN4 B15138191 Liproxstatin-1-13C6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21ClN4

Molecular Weight

346.80 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine

InChI

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i1+1,2+1,6+1,7+1,16+1,17+1

InChI Key

YAFQFNOUYXZVPZ-GDUNJFTCSA-N

Isomeric SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)N[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4N2

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

Origin of Product

United States

Foundational & Exploratory

Liproxstatin-1-13C6: A Technical Guide to its Mechanism of Action in Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liproxstatin-1 has emerged as a potent and selective small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its efficacy in preventing cell death in various models of oxidative stress has positioned it as a critical tool for studying the intricacies of ferroptosis and as a potential therapeutic agent for diseases associated with this cell death pathway. This technical guide provides an in-depth exploration of the mechanism of action of Liproxstatin-1, with a particular focus on its core functions. While the 13C6 isotopically labeled version of Liproxstatin-1 is available for research, published studies detailing its specific use in elucidating the mechanism of action are limited. Therefore, this guide will focus on the well-established mechanism of unlabeled Liproxstatin-1, with the understanding that the 13C6 variant serves as a valuable tool for metabolic fate and target engagement studies.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which Liproxstatin-1 prevents ferroptosis is by inhibiting the accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Ferroptosis is initiated by the overwhelming accumulation of lipid hydroperoxides, leading to plasma membrane rupture and cell death. Liproxstatin-1 acts as a potent radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals and breaking the chain reaction of lipid peroxidation.[2][3]

Interaction with Glutathione Peroxidase 4 (GPX4)

A central player in the mechanism of Liproxstatin-1 is its interplay with Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides.[1][4] Ferroptosis can be induced by the inhibition or inactivation of GPX4.[5][6] Studies have consistently shown that Liproxstatin-1 can rescue cells from ferroptosis induced by GPX4 inhibition.[5][6] Furthermore, Liproxstatin-1 has been observed to restore the expression and activity of GPX4 in various experimental models, suggesting a multi-faceted role in supporting this critical anti-ferroptotic pathway.[1][4][5][7]

The relationship between Liproxstatin-1 and GPX4 can be visualized as a key regulatory circuit in the ferroptosis signaling pathway.

Liproxstatin_GPX4_Pathway cluster_ferroptosis Ferroptosis Induction cluster_inhibition Inhibition Pathway Lipid_ROS Lipid ROS Accumulation Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation Cell_Death Ferroptotic Cell Death Lipid_Peroxidation->Cell_Death Liproxstatin Liproxstatin-1 GPX4 GPX4 (Glutathione Peroxidase 4) Liproxstatin->GPX4 Restores Expression & Activity Radical_Trapping Radical-Trapping Antioxidant Liproxstatin->Radical_Trapping Acts as GPX4->Lipid_Peroxidation Inhibits Radical_Trapping->Lipid_Peroxidation Inhibits

Liproxstatin-1's dual action on the ferroptosis pathway.

Quantitative Data Summary

The potency of Liproxstatin-1 as a ferroptosis inhibitor has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueCell/SystemConditionReference
IC50 22 nMGpx4-/- CellsInhibition of cell death[6][8][9][10]
Effective Concentration 50 nMGpx4-/- CellsComplete prevention of lipid peroxidation[6][8]
Protective Concentration 200 nM-Protection against various ferroptosis inducers (BSO, erastin, RSL3)[6][8]
In vivo Dose 10 mg/kgMiceIncreased survival in inducible Gpx4-/- mice[6][10]

Experimental Protocols

The following are outlines of key experimental protocols used to investigate the mechanism of action of Liproxstatin-1.

Cell Viability and Ferroptosis Inhibition Assay
  • Objective: To determine the concentration-dependent protective effect of Liproxstatin-1 against ferroptosis inducers.

  • Methodology:

    • Seed cells (e.g., HT-1080, BJeLR) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with a serial dilution of Liproxstatin-1 for 1-2 hours.

    • Induce ferroptosis by adding a known ferroptosis inducer such as RSL3 (a GPX4 inhibitor) or erastin (an inhibitor of the cystine/glutamate antiporter).

    • Incubate for a predetermined time (e.g., 24 hours).

    • Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.

Lipid Peroxidation Assay
  • Objective: To directly measure the effect of Liproxstatin-1 on lipid ROS accumulation.

  • Methodology:

    • Treat cells with Liproxstatin-1 and a ferroptosis inducer as described above.

    • Load cells with a fluorescent lipid peroxidation sensor, such as C11-BODIPY™ 581/591. This dye shifts its fluorescence emission from red to green upon oxidation.

    • Analyze the fluorescence shift using flow cytometry or fluorescence microscopy. A decrease in the green fluorescence signal in Liproxstatin-1-treated cells indicates inhibition of lipid peroxidation.

GPX4 Expression and Activity Assay
  • Objective: To evaluate the effect of Liproxstatin-1 on the expression and enzymatic activity of GPX4.

  • Methodology:

    • Western Blotting (for expression):

      • Lyse cells treated with or without Liproxstatin-1 and a ferroptosis inducer.

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for GPX4, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

      • Visualize and quantify the protein bands to determine changes in GPX4 expression levels.

    • GPX4 Activity Assay (for activity):

      • Use a commercially available GPX4 activity assay kit.

      • Prepare cell or tissue lysates.

      • The assay typically measures the rate of NADPH consumption, which is coupled to the reduction of an organic hydroperoxide by GPX4.

      • Measure the decrease in absorbance at 340 nm to determine GPX4 activity.

An experimental workflow for assessing Liproxstatin-1's efficacy can be visualized as follows:

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Adhesion Start->Cell_Culture Treatment Liproxstatin-1 Pre-treatment Cell_Culture->Treatment Induction Ferroptosis Induction Treatment->Induction Endpoint_Analysis Endpoint Analysis Induction->Endpoint_Analysis Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint_Analysis->Viability Lipid_ROS Lipid Peroxidation (e.g., C11-BODIPY) Endpoint_Analysis->Lipid_ROS Protein_Analysis GPX4 Expression (Western Blot) Endpoint_Analysis->Protein_Analysis Activity_Assay GPX4 Activity Assay Endpoint_Analysis->Activity_Assay End End Viability->End Lipid_ROS->End Protein_Analysis->End Activity_Assay->End

A typical experimental workflow for evaluating Liproxstatin-1.

The Role of 13C6 Isotopic Labeling

  • Trace the metabolic fate: Determine how Liproxstatin-1 is metabolized within cells and in vivo.

  • Quantify target engagement: Measure the amount of Liproxstatin-1 that binds to its molecular targets.

  • Elucidate downstream metabolic effects: Track how Liproxstatin-1 alters cellular metabolism beyond its direct antioxidant effects.

Conclusion

Liproxstatin-1 is a powerful and specific inhibitor of ferroptosis, acting primarily as a radical-trapping antioxidant to prevent lipid peroxidation. Its mechanism is intricately linked to the function and expression of the key ferroptosis regulator, GPX4. The availability of isotopically labeled Liproxstatin-1-13C6 provides a valuable tool for further dissecting its metabolic fate and target interactions, which will undoubtedly deepen our understanding of its therapeutic potential in a range of diseases driven by ferroptotic cell death.

References

A Technical Guide to Liproxstatin-1-13C6: Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and experimental applications of Liproxstatin-1, with a specific focus on its isotopically labeled form, Liproxstatin-1-13C6. This document is intended for researchers, scientists, and professionals in the field of drug development and ferroptosis research.

Core Chemical and Physical Properties

Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] The 13C6 labeled version, this compound, is a valuable tool for tracer studies and metabolic analysis, allowing researchers to track its uptake, distribution, and fate within biological systems. While specific experimental data for the 13C6 variant is not widely published, its chemical and physical properties are expected to be nearly identical to the unlabeled compound, with the primary difference being its molecular weight.

Table 1: General Properties of Liproxstatin-1

PropertyValueSource
IUPAC Name N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine[3]
Synonyms Lip-1, N-(3-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine[3]
CAS Number 950455-15-9 (unlabeled)[4][5]
Chemical Formula C₁₉H₂₁ClN₄[3][6]
Appearance Crystalline solid[4]

Table 2: Physicochemical Data of Liproxstatin-1 and this compound

PropertyLiproxstatin-1This compound (Calculated)Source
Molecular Weight 340.9 g/mol 346.9 g/mol [3][4][6]
Purity ≥95%-[4][7]
IC₅₀ for Ferroptosis Inhibition 22 nMExpected to be similar[2][6][7][8]
UV/Vis. (λmax) 232, 276, 314 nmExpected to be identical[4][5]
Storage Temperature -20°C-20°C[4][9]
Stability ≥4 years at -20°CExpected to be similar[4]

Table 3: Solubility of Liproxstatin-1

SolventSolubilitySource
Dimethyl sulfoxide (DMSO) ≥10.5 mg/mL, ~15-16 mg/mL[4][5][9]
Ethanol ~2.39-5 mg/mL (gentle warming may be required)[4][5][9]
Dimethylformamide (DMF) ~25 mg/mL[4][5]
Water Insoluble[9]

Mechanism of Action: Inhibition of Ferroptosis

Liproxstatin-1 is a spiroquinoxalinamine derivative that acts as a potent radical-trapping antioxidant, thereby inhibiting ferroptosis.[1][6] Its primary mechanism involves the suppression of lipid peroxidation.[5][10]

The key signaling pathway involves the glutathione peroxidase 4 (GPX4) enzyme. GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, protecting cells from oxidative damage and ferroptosis.[6] Inducers of ferroptosis, such as erastin and RSL3, can either inhibit the cystine/glutamate antiporter system (system Xc-), leading to glutathione (GSH) depletion, or directly inhibit GPX4.[6][10] This results in an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Liproxstatin-1 functions by:

  • Radical Trapping: It intercepts and neutralizes lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.[6] The hydrogen from its -NH group is transferred to the free radical.[6]

  • GPX4 Rescue: Liproxstatin-1 treatment can restore the levels of GPX4 that are reduced during ischemia/reperfusion stress.[1]

  • Iron Chelation: It has been suggested that Liproxstatin-1 may chelate free iron ions, preventing their participation in the Fenton reaction which generates highly reactive hydroxyl radicals.[6]

  • VDAC1 Regulation: In the context of myocardial ischemia/reperfusion injury, Liproxstatin-1 has been shown to reduce the levels and oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1).[1]

G cluster_1 Cellular Components cluster_2 Liproxstatin-1 Intervention Erastin Erastin / BSO SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits GSH GSH SystemXc->GSH depletes GSH->GPX4 required for activity Lipid_ROS Lipid ROS GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces Liproxstatin Liproxstatin-1 Liproxstatin->GPX4 rescues levels Liproxstatin->Lipid_ROS inhibits (Radical Trapping)

Caption: Signaling pathway of ferroptosis and the inhibitory action of Liproxstatin-1.

Experimental Protocols

Preparation of Liproxstatin-1 Stock Solutions

Materials:

  • Liproxstatin-1 (or this compound) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 3.41 mg of Liproxstatin-1 in 1 mL of anhydrous DMSO. For this compound, dissolve 3.47 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C for 10 minutes) and/or sonication can be used to aid dissolution.[11]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[9]

Cell Viability Assay to Assess Ferroptosis Inhibition

This protocol describes a common method to evaluate the efficacy of Liproxstatin-1 in preventing ferroptosis induced by agents like RSL3 or erastin.

Materials:

  • Cells susceptible to ferroptosis (e.g., HT-1080, BJeLR cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Ferroptosis inducer (e.g., RSL3, erastin)

  • Liproxstatin-1 stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Liproxstatin-1 in cell culture medium.

    • Pre-treat the cells with the desired concentrations of Liproxstatin-1 for 1-2 hours. Include a vehicle control (DMSO).

  • Ferroptosis Induction: Add the ferroptosis inducer (e.g., 1 µM RSL3) to the wells, except for the untreated control wells.

  • Incubation: Incubate the plate for the required duration to induce cell death (typically 6-24 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the concentration of Liproxstatin-1 to determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: Assessing Liproxstatin-1 Efficacy A 1. Seed Cells in 96-well plate B 2. Pre-treat with Liproxstatin-1 dilutions A->B C 3. Induce Ferroptosis (e.g., with RSL3) B->C D 4. Incubate (6-24 hours) C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Signal (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: A typical experimental workflow for evaluating Liproxstatin-1's anti-ferroptotic activity.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, and its inhibition by Liproxstatin-1.

Materials:

  • Cells, culture medium, and plates

  • Liproxstatin-1 and ferroptosis inducer

  • Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Follow steps 1-4 of the cell viability assay protocol.

  • Dye Loading:

    • Remove the culture medium.

    • Add medium containing the lipid peroxidation sensor dye (e.g., 2 µM C11-BODIPY 581/591) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

  • Imaging/Flow Cytometry:

    • Microscopy: Acquire fluorescent images. The non-oxidized dye fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence shift in the appropriate channel (e.g., FITC for the oxidized form).

  • Data Analysis: Quantify the fluorescence intensity or the percentage of cells with high green fluorescence to assess the level of lipid peroxidation and its reduction by Liproxstatin-1.[10]

In Vivo Applications

Liproxstatin-1 has demonstrated efficacy in various preclinical animal models. For in vivo studies, Liproxstatin-1 is typically dissolved in a vehicle suitable for administration (e.g., a solution of DMSO, PEG300, and Tween 80 in saline).[8] It has been shown to protect against:

  • Ischemia/reperfusion-induced acute kidney and liver injury.[5][6][12]

  • Acute renal failure in Gpx4 knockout mice.[2][4]

  • LPS-induced cognitive impairment.[13]

The use of this compound in such studies would enable detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling.

Conclusion

Liproxstatin-1 is a highly potent and specific inhibitor of ferroptosis with significant therapeutic potential. Its isotopically labeled counterpart, this compound, serves as an invaluable research tool for elucidating its metabolic fate and mechanism of action in complex biological systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Liproxstatin-1 and its labeled forms in their studies.

References

Liproxstatin-1: A Technical Guide to its Discovery and Application as a Potent Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. The discovery of potent and specific inhibitors of ferroptosis is paramount for both dissecting its molecular mechanisms and developing novel therapeutic strategies. This technical guide provides an in-depth overview of Liproxstatin-1, a first-in-class, highly potent inhibitor of ferroptosis. We will detail its discovery, mechanism of action, and provide a comprehensive summary of its in vitro and in vivo efficacy. Furthermore, this guide includes detailed experimental protocols for the evaluation of Liproxstatin-1 and Graphviz diagrams to visualize the key signaling pathways and experimental workflows.

Discovery and Development

Liproxstatin-1 was identified through a high-throughput, cell-based screening of a diverse chemical library for compounds that could rescue cells from ferroptosis.[1] The screening utilized engineered cells with an inducible knockout of Glutathione Peroxidase 4 (Gpx4), a key regulator of ferroptosis, thus providing a specific and robust system for identifying ferroptosis inhibitors.[1] Liproxstatin-1, a spiroquinoxalinamine derivative, emerged as a lead compound with low nanomolar potency in preventing ferroptotic cell death.[1]

Subsequent structure-activity relationship (SAR) studies have been conducted to optimize the potency and drug-like properties of Liproxstatin-1 analogs, though Liproxstatin-1 itself remains a widely used and effective tool compound.[2]

Mechanism of Action

Liproxstatin-1 functions as a potent radical-trapping antioxidant (RTA).[2][3] Unlike some other antioxidants, Liproxstatin-1 is particularly effective within lipid bilayers, where the process of lipid peroxidation occurs.[3] The core mechanism involves the donation of a hydrogen atom from its amine moiety to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[4] This action is crucial in preventing the accumulation of lipid hydroperoxides, the ultimate executioners of ferroptotic cell death.

While initially investigated as a potential lipoxygenase inhibitor, studies have shown that Liproxstatin-1 does not significantly inhibit 15-lipoxygenase-1 (15-LOX-1) at concentrations where it effectively prevents ferroptosis.[3][5] This further supports its primary role as a radical-trapping antioxidant.

Recent evidence also suggests that Liproxstatin-1 may have additional protective effects. In a model of myocardial ischemia/reperfusion injury, Liproxstatin-1 treatment was shown to decrease the levels and oligomerization of the voltage-dependent anion channel 1 (VDAC1), a protein implicated in mitochondrial dysfunction and cell death.[6][7]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Liproxstatin-1 in various experimental models.

Table 1: In Vitro Efficacy of Liproxstatin-1

Cell LineFerroptosis InducerLiproxstatin-1 ConcentrationOutcomeReference
Gpx4-/- Mouse Embryonic FibroblastsGpx4 knockoutIC50: 22 nMInhibition of cell death[8][9]
Gpx4-/- Mouse Embryonic FibroblastsGpx4 knockout50 nMComplete prevention of lipid peroxidation[1][8]
Gpx4-/- cellsL-buthionine sulphoximine (10 µM)200 nMProtection against cell death[8]
Gpx4-/- cellsErastin (1 µM)200 nMProtection against cell death[8]
Gpx4-/- cellsRSL3 (0.5 µM)200 nMProtection against cell death[8]
SH-SY5Y neuroblastoma cellsRSL3Pre-incubation for 2hPrevention of ferroptosis[10]
NCI-H460, NCI-H1299, A549, HT-1080 cellsX-ray irradiation (6 Gy)10 µM (24h pre-treatment)Inhibition of lipid peroxidation[11]

Table 2: In Vivo Efficacy of Liproxstatin-1

Animal ModelDisease/Injury ModelLiproxstatin-1 Dosage and AdministrationOutcomeReference
GreERT2; Gpx4fl/fl miceInducible Gpx4 knockout10 mg/kg; i.p.Significantly extended survival[8]
MiceIschemia/reperfusion-induced hepatic damageNot specifiedMitigated tissue injury[1]
MiceIschemia/reperfusion-induced acute kidney injury10 mg/kg; i.p. (1h prior to I/R)Reduced renal tubular injury, suppressed ferroptosis[12][13]
MiceIschemia/reperfusion-induced myocardial injury200 nM (perfused at onset of reperfusion)Reduced myocardial infarct size, preserved mitochondrial integrity[6][7]

Experimental Protocols

Preparation of Liproxstatin-1
  • In Vitro Stock Solution: Dissolve Liproxstatin-1 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilute the stock solution in cell culture medium to the desired final concentration for experiments. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.[8][14]

  • In Vivo Working Solution: For intraperitoneal (i.p.) injection in mice, a stock solution of Liproxstatin-1 in DMSO (e.g., 50 mg/mL) can be prepared.[15] This stock is then diluted with sterile PBS to the final desired concentration for injection.[15] For example, to achieve a 10 mg/kg dose in a 25g mouse, 250 µg of Liproxstatin-1 would be required.

Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of Liproxstatin-1 or vehicle control for a specified period (e.g., 1-2 hours). Then, add the ferroptosis inducer (e.g., RSL3, Erastin) and incubate for the desired time (e.g., 24-48 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[16][17]

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[16][18]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Lipid Peroxidation Assay (using C11-BODIPY 581/591 and Flow Cytometry)
  • Cell Treatment: Culture and treat cells with a ferroptosis inducer in the presence or absence of Liproxstatin-1 as described for the cell viability assay.

  • Staining:

    • Harvest the cells by trypsinization and wash them with PBS.[19][20]

    • Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.[20]

    • Incubate for 15-30 minutes at 37°C, protected from light.[19][20]

  • Flow Cytometry:

    • Wash the cells twice with PBS and resuspend them in 500 µL of PBS.[19]

    • Analyze the cells using a flow cytometer with a 488 nm excitation laser.[19][20]

    • Lipid peroxidation is indicated by a shift in the fluorescence emission of the C11-BODIPY probe from red to green.[11] The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.

    • Acquire data from at least 10,000 cells per sample.[19][20]

Western Blot for GPX4 and ACSL4
  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21][22]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[21]

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins (GPX4 is ~22 kDa, ACSL4 is ~75 kDa).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane with primary antibodies against GPX4 (e.g., 1:1000 to 1:5000 dilution) and ACSL4 (e.g., 1:1000 dilution) overnight at 4°C.[23]

    • Wash the membrane three times with TBST for 5 minutes each.[22]

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:20,000 dilution) for 1 hour at room temperature.[22]

    • Wash the membrane three times with TBST for 5 minutes each.[22]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Mandatory Visualizations

Caption: Ferroptosis Signaling Pathway and Liproxstatin-1's Point of Intervention.

experimental_workflow start Start: Hypothesis (Liproxstatin-1 inhibits ferroptosis) cell_culture Cell Culture (e.g., Gpx4-/- MEFs, SH-SY5Y) start->cell_culture treatment Treatment: 1. Liproxstatin-1 (or vehicle) 2. Ferroptosis Inducer (e.g., RSL3) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay lipid_perox_assay Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_perox_assay western_blot Western Blot Analysis (GPX4, ACSL4) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis lipid_perox_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Efficacy of Liproxstatin-1 data_analysis->conclusion

Caption: Experimental Workflow for Evaluating Liproxstatin-1's Anti-Ferroptotic Activity.

logical_relationship Liproxstatin1 Liproxstatin-1 (Radical-Trapping Antioxidant) LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) Liproxstatin1->LipidPeroxylRadical Donates H• to ChainReaction Lipid Peroxidation Chain Reaction LipidPeroxylRadical->ChainReaction Propagates StableMolecule Stable Liproxstatin-1 Radical + Stable Lipid Molecule LipidPeroxylRadical->StableMolecule Is Neutralized to Ferroptosis Ferroptosis ChainReaction->Ferroptosis Leads to StableMolecule->ChainReaction Terminates

Caption: Logical Relationship of Liproxstatin-1's Radical-Trapping Mechanism.

References

Liproxstatin-1-13C6: An In-depth Technical Guide on Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Liproxstatin-1, with a specific focus on its isotopically labeled form, Liproxstatin-1-13C6. While specific stability data for the 13C6-labeled variant is not extensively available in public literature, this document outlines the known stability of the parent compound and provides detailed, best-practice experimental protocols for assessing the stability and degradation of this compound.

Introduction to Liproxstatin-1

Liproxstatin-1 is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. It acts as a radical-trapping antioxidant, protecting cells from lipid peroxidation. Its specificity and potency, with an IC50 value of 22 nM, make it a critical tool in studying the mechanisms of ferroptosis and its role in various diseases. The 13C6-labeled version is invaluable for tracer studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. Understanding its stability is paramount for ensuring the accuracy and reliability of experimental results.

Known Stability of Liproxstatin-1

Based on commercially available data, Liproxstatin-1 is a stable compound when stored under appropriate conditions.

ParameterConditionStabilityCitation
Solid State -20°C, protected from light≥ 4 years[1][2]
In Solution (DMSO) -20°CSeveral months
Shipping Room temperature (short-term)Stable

Note: It is crucial to note that repeated freeze-thaw cycles of solutions should be avoided to maintain the integrity of the compound. For optimal results, it is recommended to prepare fresh aliquots for each experiment.

Proposed Experimental Protocols for this compound Stability Assessment

Due to the lack of specific public data on the stability of this compound, the following sections detail a comprehensive experimental plan for its evaluation, based on established international guidelines (ICH).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (see section 3.2).

  • Control Samples: Simultaneously, run control samples (unstressed this compound) and blank solutions (solvents subjected to the same stress conditions).

Stability-Indicating UPLC-MS/MS Method Development

A validated stability-indicating method is crucial for separating the intact drug from its degradation products.

Objective: To develop and validate a UPLC-MS/MS method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Acquity BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient to ensure separation of all potential degradation products.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Monitor the specific parent-to-daughter ion transition.

    • Potential Degradation Products: Scan for potential degradation products based on the results of the forced degradation study.

Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and from any interference from the matrix.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Signaling Pathway of Liproxstatin-1 in Ferroptosis Inhibition

Ferroptosis_Inhibition_by_Liproxstatin_1 PUFA PUFA-PLs LPO Lipid Peroxidation PUFA->LPO Fe2+, ROS Ferroptosis Ferroptosis LPO->Ferroptosis Liproxstatin1 Liproxstatin-1 Lipid_Radicals Lipid Radicals Liproxstatin1->Lipid_Radicals Traps GPX4 GPX4 GPX4->LPO GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Lipid_Radicals->LPO Stability_Assessment_Workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_dev Stability-Indicating UPLC-MS/MS Method Development forced_degradation->method_dev method_val Method Validation (ICH Guidelines) method_dev->method_val stability_studies Long-term & Accelerated Stability Studies method_val->stability_studies data_analysis Data Analysis & Degradation Profile stability_studies->data_analysis end End: Stability Report data_analysis->end

References

Liproxstatin-1: A Technical Guide to its Core Structural Features and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liproxstatin-1 has emerged as a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] Its ability to suppress this cell death pathway has positioned it as a valuable research tool and a potential therapeutic agent for a range of pathologies where ferroptosis is implicated, including ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers.[5][6][7] This technical guide provides an in-depth analysis of the key structural features of the Liproxstatin-1 molecule, its mechanism of action, and relevant experimental protocols for its study.

Core Structural Features of Liproxstatin-1

Liproxstatin-1, with the chemical name N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine, is an azaspiro compound.[8] Its unique architecture is central to its function as a ferroptosis inhibitor.

Key Structural Components:

  • Spiro[piperidine-4,2'-quinoxaline] core: This rigid, three-dimensional scaffold forms the backbone of the molecule. The spirocyclic nature, where the piperidine and quinoxaline ring systems share a single carbon atom, likely contributes to its specific binding and localization within the cellular environment.

  • (3-chlorobenzyl)amino group: Attached at the 3' position of the quinoxaline ring, this group is crucial for the molecule's radical-trapping antioxidant activity.[5] The secondary amine (-NH) within this moiety is the primary site of hydrogen atom donation to neutralize lipid peroxyl radicals.[5]

  • Arylalkylamine Moiety: Liproxstatin-1 is classified as a derivative of arylalkylamine.[5] This structural class is distinct from many natural antioxidants that rely on hydroxyl (-OH) groups for their radical-scavenging activity.[5]

The molecular formula of Liproxstatin-1 is C₁₉H₂₁ClN₄, and its molecular weight is 340.85 g/mol .[3]

Quantitative Data Summary

The efficacy and physicochemical properties of Liproxstatin-1 have been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueCell Line/SystemReference
IC₅₀ (Ferroptosis Inhibition) 22 nMFibroblasts, Gpx4⁻/⁻ cells[1][2]
Molecular Weight 340.85 g/mol N/A[3]
Molecular Formula C₁₉H₂₁ClN₄N/A[3]
Solubility in DMSO 68 mg/mL (199.5 mM)N/A[2]

Mechanism of Action: Inhibition of Lipid Peroxidation

Liproxstatin-1 exerts its anti-ferroptotic effects primarily by acting as a potent radical-trapping antioxidant (RTA).[5][9] It localizes to cellular membranes where it intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[5]

The key steps in the proposed mechanism are:

  • Localization to Membranes: The lipophilic nature of Liproxstatin-1 allows it to partition into cellular membranes, the primary site of lipid peroxidation.

  • Radical Trapping: The secondary amine (-NH) in the (3-chlorobenzyl)amino group donates a hydrogen atom to a lipid peroxyl radical (LOO•), converting it into a less reactive lipid hydroperoxide (LOOH). This process effectively terminates the lipid peroxidation chain reaction.[5]

  • GPX4 Pathway Modulation: Liproxstatin-1 has been shown to restore the levels of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides.[6][7] It also helps maintain levels of glutathione (GSH), a critical cofactor for GPX4 activity.[7]

The following diagram illustrates the central role of GPX4 in preventing ferroptosis and the point of intervention for Liproxstatin-1.

Ferroptosis_Pathway Ferroptosis Signaling Pathway and Liproxstatin-1 Intervention cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO ROS, Iron Lipid_Alcohols Non-toxic Lipid Alcohols LPO->Lipid_Alcohols GPX4 catalysis Ferroptosis Ferroptosis LPO->Ferroptosis GPX4 GPX4 GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Liproxstatin1 Liproxstatin-1 Liproxstatin1->LPO Inhibits Liproxstatin1->GPX4 Restores

Caption: Ferroptosis pathway highlighting GPX4-mediated detoxification of lipid peroxides and inhibition by Liproxstatin-1.

Experimental Protocols

To assess the activity of Liproxstatin-1, a variety of in vitro assays are commonly employed. Below are detailed methodologies for key experiments.

Cell Viability Assay to Determine IC₅₀

This protocol is used to determine the concentration of Liproxstatin-1 required to inhibit ferroptosis-induced cell death by 50%.

  • Cell Lines: HT-1080 fibrosarcoma cells or Gpx4⁻/⁻ mouse embryonic fibroblasts are commonly used as they are susceptible to ferroptosis.

  • Materials:

    • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Ferroptosis inducer (e.g., RSL3 at 1 µM or Erastin at 10 µM).

    • Liproxstatin-1 stock solution (e.g., 10 mM in DMSO).

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).

    • 96-well microplates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of Liproxstatin-1 in cell culture medium.

    • Treat the cells with the various concentrations of Liproxstatin-1 for 1 hour.

    • Induce ferroptosis by adding the ferroptosis inducer (RSL3 or Erastin) to the wells. Include control wells with no inducer and inducer-only.

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

    • Measure cell viability according to the manufacturer's protocol for the chosen reagent.

    • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of Liproxstatin-1 and fitting the data to a dose-response curve.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate C Pre-treat cells with Liproxstatin-1 A->C B Prepare Liproxstatin-1 serial dilutions B->C D Add ferroptosis inducer (e.g., RSL3) C->D E Incubate for 24-48 hours D->E F Measure cell viability (e.g., MTT assay) E->F G Calculate IC50 value F->G

Caption: Workflow for determining the IC₅₀ of Liproxstatin-1 in a cell-based ferroptosis assay.

Lipid Peroxidation Assay

This assay measures the extent of lipid peroxidation, a key hallmark of ferroptosis, and the ability of Liproxstatin-1 to inhibit it.

  • Method: Measurement of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[10][11]

  • Materials:

    • Cells treated as described in the cell viability assay.

    • Phosphate-buffered saline (PBS).

    • Cell lysis buffer.

    • Trichloroacetic acid (TCA) solution.

    • Thiobarbituric acid (TBA) solution.

    • MDA standard for calibration curve.

  • Procedure:

    • After treatment with a ferroptosis inducer and/or Liproxstatin-1, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells and collect the supernatant.

    • Add TCA to the supernatant to precipitate proteins and centrifuge to clarify.

    • Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

    • Cool the samples on ice and measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Quantify the amount of MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Lipid_Peroxidation_Workflow Lipid Peroxidation (TBARS) Assay Workflow A Treat cells (Inducer +/- Liproxstatin-1) B Harvest and lyse cells A->B C Precipitate protein with TCA B->C D React supernatant with TBA at 95°C C->D E Measure absorbance at 532 nm D->E F Quantify MDA using standard curve E->F

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Conclusion

Liproxstatin-1 is a well-characterized and potent inhibitor of ferroptosis. Its distinct spiroquinoxalinamine derivative structure, particularly the (3-chlorobenzyl)amino group, is fundamental to its function as a radical-trapping antioxidant.[6] By effectively neutralizing lipid peroxyl radicals within cellular membranes and supporting the endogenous GPX4 antioxidant system, Liproxstatin-1 provides a powerful tool for studying the mechanisms of ferroptosis and holds promise for the development of novel therapeutics targeting this cell death pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the biological activities of this important molecule.

References

Commercial availability and suppliers of Liproxstatin-1-13C6.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and potential applications of Liproxstatin-1-13C6. This isotopically labeled version of the potent ferroptosis inhibitor, Liproxstatin-1, is a valuable tool for advanced research in cell death, oxidative stress, and drug development.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Liproxstatin-1 is a potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant that prevents the propagation of lipid peroxidation.[1] The 13C6-labeled variant, this compound, serves as an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of Liproxstatin-1 concentrations in complex biological matrices.

Commercial Availability and Suppliers

This compound is commercially available from specialized chemical suppliers. While several vendors offer the unlabeled form of Liproxstatin-1, the 13C6-labeled version is more specialized.

Primary Supplier:

  • MedchemExpress (MCE): this compound is listed under the product number HY-12726S .[2] Availability is typically on a "get quote" basis, indicating that it may be synthesized on demand. Researchers interested in purchasing this compound should contact MedchemExpress directly for pricing, availability, and to request a Certificate of Analysis (CoA).

It is important to note that while many suppliers, including Cayman Chemical, Tocris Bioscience, and Selleck Chemicals, provide the unlabeled Liproxstatin-1 and its hydrochloride salt, they do not currently list the 13C6 version in their public catalogs.

Quantitative Data

The following table summarizes the key quantitative data for Liproxstatin-1. For this compound, specific data such as isotopic enrichment and purity must be obtained from the supplier's Certificate of Analysis.

PropertyLiproxstatin-1 (Unlabeled)This compoundData Source
Molecular Formula C₁₉H₂₁ClN₄¹³C₆C₁₃H₂₁ClN₄Supplier Data
Molecular Weight ~340.85 g/mol ~346.85 g/mol (calculated)Supplier Data
Purity Typically ≥98% (HPLC)To be confirmed by CoASupplier Data
Isotopic Enrichment Not ApplicableTo be confirmed by CoASupplier CoA
Appearance White to off-white solidTo be confirmed by CoASupplier Data
Solubility Soluble in DMSO and EthanolExpected to be similar to unlabeledSupplier Data
Storage -20°C-20°CSupplier Data

Experimental Protocols

While no specific experimental protocols for this compound have been published, its primary application is as an internal standard for the quantification of Liproxstatin-1 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, representative methodology for such an application.

Objective: To quantify the concentration of Liproxstatin-1 in plasma samples using this compound as an internal standard.

Materials:

  • Liproxstatin-1 (unlabeled standard)

  • This compound (internal standard)

  • Plasma samples (e.g., from treated animals or patients)

  • Acetonitrile (ACN) with 0.1% formic acid (protein precipitation and mobile phase)

  • Water with 0.1% formic acid (mobile phase)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Analytical column (e.g., C18 column)

Methodology:

  • Preparation of Stock Solutions and Standards:

    • Prepare a 1 mg/mL stock solution of Liproxstatin-1 and this compound in DMSO.

    • From the Liproxstatin-1 stock solution, prepare a series of working standards by serial dilution in a relevant matrix (e.g., blank plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each plasma standard, quality control sample, and unknown sample, add 150 µL of the internal standard working solution (in acetonitrile).

    • Vortex the samples for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Liproxstatin-1: Q1/Q3 (e.g., m/z 341.1 -> 156.1)

        • This compound: Q1/Q3 (e.g., m/z 347.1 -> 162.1)

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Liproxstatin-1 to this compound against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of Liproxstatin-1 in the unknown samples.

Signaling Pathways and Experimental Workflows

Liproxstatin-1 Mechanism of Action

Liproxstatin-1 inhibits ferroptosis by acting as a radical-trapping antioxidant. It intercepts lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is characteristic of ferroptosis. The primary target of this protective effect is the preservation of the glutathione peroxidase 4 (GPX4) signaling pathway.

Liproxstatin1_Pathway cluster_0 Ferroptosis Induction cluster_1 GPX4-Mediated Protection cluster_2 Liproxstatin-1 Inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) L_OOH Lipid Peroxides (L-OOH) PUFA->L_OOH Lipoxygenases, Fe(II) L_OO_radical Lipid Peroxyl Radicals (L-OO•) L_OOH->L_OO_radical Fenton Reaction L_OH Non-toxic Lipid Alcohols (L-OH) L_OO_radical->L_OOH Propagation Ferroptosis Ferroptotic Cell Death L_OO_radical->Ferroptosis Liproxstatin1 Liproxstatin-1 L_OO_radical->Liproxstatin1 Radical Trapping GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG GPX4 Glutathione Peroxidase 4 (GPX4) GPX4->L_OH Reduces Liproxstatin1->Ferroptosis Liproxstatin1_radical Liproxstatin-1•

Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.

LC-MS/MS Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Liproxstatin-1 using its 13C6-labeled internal standard.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis using LC-MS/MS.

References

Methodological & Application

Application Notes: Tracing Lipid Peroxidation in Lipidomics Studies Using Liproxstatin-1-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell demise. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, acting as a radical-trapping antioxidant that prevents the propagation of lipid peroxidation. The stable isotope-labeled version, Liproxstatin-1-¹³C₆, offers a powerful tool for advanced lipidomics studies, enabling researchers to trace the fate of the inhibitor, identify its interaction with lipid species, and quantify the extent of lipid peroxidation with high precision.

These application notes provide a comprehensive overview and detailed protocols for utilizing Liproxstatin-1-¹³C₆ in lipidomics research to investigate lipid peroxidation.

Principle of the Method

Liproxstatin-1-¹³C₆ contains six ¹³C atoms, providing a distinct isotopic signature that can be readily detected by mass spectrometry (MS). When introduced into a biological system, Liproxstatin-1-¹³C₆ will inhibit lipid peroxidation. The core principle of using the labeled compound is to differentiate it from endogenous molecules and to precisely track its presence and potential modifications. While direct covalent adduction to lipids is not its primary mechanism of radical trapping, the use of the labeled form in combination with lipidomics workflows allows for precise quantification of changes in lipid profiles in response to ferroptosis induction and its inhibition.

By comparing the lipid profiles of cells treated with ferroptosis inducers in the presence or absence of Liproxstatin-1-¹³C₆, researchers can identify and quantify the specific lipid species that are protected from peroxidation. The known mass shift of the labeled inhibitor also aids in ruling out any potential interference from the compound itself in the lipidomics analysis.

Key Applications

  • Mechanism of Action Studies: Elucidate the specific lipid classes and molecular species protected by Liproxstatin-1 during ferroptosis.

  • Drug Discovery and Development: Screen for and characterize novel ferroptosis inhibitors by comparing their effects on the lipidome to that of Liproxstatin-1-¹³C₆.

  • Biomarker Discovery: Identify lipid peroxidation products that are specifically modulated by Liproxstatin-1, which may serve as biomarkers for ferroptosis-related diseases.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Trace the uptake and distribution of Liproxstatin-1 in cells and tissues.

Data Presentation

The following tables represent hypothetical quantitative data from a lipidomics experiment designed to assess the protective effects of Liproxstatin-1-¹³C₆ against RSL3-induced ferroptosis in HT1080 cells.

Table 1: Quantification of Key Oxidized Phospholipid Species

Lipid SpeciesControl (pmol/10⁶ cells)RSL3-treated (pmol/10⁶ cells)RSL3 + Liproxstatin-1-¹³C₆ (pmol/10⁶ cells)
PE(38:4)-OOH1.2 ± 0.315.8 ± 2.12.5 ± 0.5
PC(36:4)-OOH0.8 ± 0.212.3 ± 1.81.9 ± 0.4
PE(40:6)-OOH1.5 ± 0.418.9 ± 2.53.1 ± 0.6
PC(38:6)-OOH1.1 ± 0.314.7 ± 2.02.2 ± 0.5

Table 2: Analysis of Aldehydic Lipid Peroxidation Products

AnalyteControl (ng/mg protein)RSL3-treated (ng/mg protein)RSL3 + Liproxstatin-1-¹³C₆ (ng/mg protein)
4-Hydroxynonenal (4-HNE)0.5 ± 0.18.2 ± 1.11.2 ± 0.3
Malondialdehyde (MDA)1.1 ± 0.210.5 ± 1.52.3 ± 0.4

Experimental Protocols

Protocol 1: Cell Culture, Ferroptosis Induction, and Treatment with Liproxstatin-1-¹³C₆
  • Cell Culture:

    • Plate HT1080 cells in 6-well plates at a density of 2 x 10⁵ cells per well.

    • Culture overnight in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Prepare a 10 mM stock solution of Liproxstatin-1-¹³C₆ in DMSO.

    • Pre-treat the cells with 200 nM Liproxstatin-1-¹³C₆ for 1 hour.

    • Induce ferroptosis by adding 1 µM RSL3 to the appropriate wells.

    • Include control wells (vehicle only) and RSL3-only wells.

    • Incubate for 6 hours.

  • Cell Harvesting:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

    • Store the pellets at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

This protocol is based on the widely used Matyash lipid extraction method.

  • Reagent Preparation:

    • Prepare a solution of butylated hydroxytoluene (BHT) in methanol at 1 mg/mL as an antioxidant.

    • Prepare internal standards for each lipid class of interest (e.g., deuterated phospholipid standards).

  • Extraction Procedure:

    • Resuspend the cell pellet in 200 µL of ice-cold water.

    • Add 800 µL of methanol containing 10 µL of the BHT solution and the internal standards.

    • Vortex for 1 minute.

    • Add 400 µL of chloroform and vortex for 1 minute.

    • Add 400 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Resuspend the dried lipid film in 100 µL of methanol/chloroform (1:1, v/v) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Oxidized Lipids
  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation of lipid species.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Run a gradient from 60% B to 100% B over 20 minutes.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (e.g., Q-Exactive or Triple TOF).

    • Acquire data in both positive and negative ion modes.

    • Perform full scan analysis to identify lipid species.

    • Use data-dependent MS/MS to fragment ions and confirm lipid identity.

    • For targeted quantification of specific oxidized lipids, use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM).

  • Data Analysis:

    • Use lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify lipid species.

    • Normalize the data to the internal standards and cell number or protein concentration.

    • Perform statistical analysis to identify significant changes between experimental groups.

Visualizations

G cluster_upstream Upstream Events cluster_peroxidation Lipid Peroxidation Cascade cluster_inhibition Inhibition by Liproxstatin-1 cluster_defense Cellular Defense cluster_downstream Downstream Consequences PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 Esterification LPCAT3 LPCAT3 ACSL4->LPCAT3 PUFA_PL PUFA-Phospholipids LPCAT3->PUFA_PL Incorporation into membranes Iron Fe²⁺ PUFA_PL->Iron Initiation LOX Lipoxygenases (LOX) PUFA_PL->LOX Initiation Lipid_Radical Lipid Radical (L•) Iron->Lipid_Radical LOX->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Oxygenation Oxygen O₂ Peroxyl_Radical->PUFA_PL Propagation Lipid_Peroxide Lipid Peroxide (LOOH) Peroxyl_Radical->Lipid_Peroxide Liproxstatin Liproxstatin-1 Peroxyl_Radical->Liproxstatin Radical Trapping GPX4 GPX4 Lipid_Peroxide->GPX4 Detoxification Membrane_Damage Membrane Damage Lipid_Peroxide->Membrane_Damage Liproxstatin->Lipid_Peroxide Inhibition GSH GSH GPX4->GSH GSSG GSSG GSH->GSSG Oxidation Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis

Caption: Signaling pathway of ferroptosis and its inhibition by Liproxstatin-1.

G start Start: Cell Culture (e.g., HT1080 cells) treatment Treatment Groups: 1. Vehicle Control 2. Ferroptosis Inducer (e.g., RSL3) 3. Inducer + Liproxstatin-1-¹³C₆ start->treatment harvest Cell Harvesting and Washing treatment->harvest extraction Lipid Extraction (Matyash Method) harvest->extraction analysis LC-MS/MS Analysis (High-Resolution MS) extraction->analysis data_processing Data Processing and Lipid Identification (e.g., LipidSearch, MS-DIAL) analysis->data_processing quantification Quantitative Analysis and Statistical Comparison data_processing->quantification end End: Identification of Peroxidation Markers quantification->end

Application Notes and Protocols for In Vivo Administration of Liproxstatin-1-13C6 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosing of Liproxstatin-1-13C6 in various mouse models. Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death, and is under investigation for its therapeutic potential in a range of diseases.[1][2] The 13C6 isotope-labeled version is particularly useful for pharmacokinetic and pharmacodynamic studies to trace the compound's fate and mechanism of action in vivo. The protocols described herein are based on established methodologies for the administration of Liproxstatin-1 in mice.

Data Presentation: Dosing and Administration Summary

The following tables summarize the quantitative data from various studies on the administration of Liproxstatin-1 in mouse models. The typical dosage is 10 mg/kg administered via intraperitoneal injection.[3][4][5][6][7]

Parameter Details Reference Studies
Compound Liproxstatin-1LPS-induced cognitive impairment, Ischemia/reperfusion-induced acute kidney injury, Metabolic dysfunction-associated fatty liver disease
Dosage 10 mg/kg body weight[3][4][5][6][7]
Administration Route Intraperitoneal (i.p.) injection[3][4][5][6]
Vehicle PBS with 2-10% DMSO[3][6]
Frequency Once daily[3][4][5]
Mouse Models C57BL/6J, GreERT2; Gpx4fl/fl[3][5][6][7]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials :

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Phosphate-buffered saline (PBS), sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure :

    • Under aseptic conditions (e.g., in a cell culture hood), prepare a stock solution by dissolving the this compound powder in DMSO to a concentration of 50 µg/µl (50 mg/mL).[4][6]

    • Vortex the solution thoroughly to ensure complete dissolution. The solution may have a yellow discoloration, which does not affect its pharmacological activity.[4]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for long-term storage.[4]

Preparation of Working Solution for Injection
  • Materials :

    • This compound stock solution (50 mg/mL)

    • Sterile phosphate-buffered saline (PBS)

    • Sterile tubes for dilution

  • Procedure :

    • Before injection, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with sterile PBS to the final desired concentration for injection. For a 10 mg/kg dose in a 25g mouse, you would typically inject 200 µL of a 1.25 mg/mL solution. To achieve this, the final DMSO concentration should be kept low (typically between 2% and 10%) to avoid toxicity.[3][6] For example, to prepare a 1 mg/mL working solution with 2% DMSO, mix 20 µL of the 50 mg/mL stock solution with 980 µL of sterile PBS.

    • Vortex the working solution gently before administration.

Intraperitoneal Administration Protocol
  • Materials :

    • Mouse model

    • Prepared this compound working solution

    • 1 mL syringe with a 26-gauge needle[4]

    • Appropriate personal protective equipment (gloves, lab coat)

  • Procedure :

    • Gently restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly with the head downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.

    • Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the this compound working solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

Visualizations

Experimental Workflow for In Vivo this compound Administration

G cluster_prep Preparation cluster_admin Administration cluster_model Mouse Model cluster_analysis Analysis stock Prepare Stock Solution (50 mg/mL in DMSO) working Prepare Working Solution (e.g., 1 mg/mL in PBS + 2% DMSO) stock->working Dilute inject Intraperitoneal Injection (10 mg/kg) working->inject outcome Assess Outcomes (e.g., Behavioral tests, Histology, Biomarkers) inject->outcome model Induce Disease Model (e.g., LPS, I/R) model->inject

Caption: Workflow for in vivo administration of this compound.

Signaling Pathway of Liproxstatin-1 in Inhibiting Ferroptosis

G cluster_cell Cellular Environment ROS Lipid ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Iron Iron Overload Iron->ROS GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Liproxstatin Liproxstatin-1 Liproxstatin->GPX4 Restores Liproxstatin->Lipid_Peroxidation Inhibits

Caption: Liproxstatin-1 inhibits ferroptosis by preventing lipid peroxidation.

References

Application Notes and Protocols for Studying Drug Metabolism and Pharmacokinetics of Liproxstatin-1 Using Liproxstatin-1-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Its therapeutic potential is being investigated in various conditions, including acute kidney injury, ischemia/reperfusion injury, and neurodegenerative diseases.[2][4] To advance the preclinical and clinical development of Liproxstatin-1, a thorough understanding of its drug metabolism and pharmacokinetic (DMPK) properties is essential.

Liproxstatin-1-¹³C₆ is a stable isotope-labeled (SIL) analog of Liproxstatin-1. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response, ensuring the highest accuracy and precision in determining the concentration of the analyte of interest in biological matrices.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing Liproxstatin-1-¹³C₆ in the DMPK characterization of Liproxstatin-1.

Mechanism of Action and Relevance in DMPK Studies

Liproxstatin-1 acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides and subsequent cell death via ferroptosis.[7][8] The ferroptosis pathway is initiated by the depletion of glutathione (GSH) or the inactivation of glutathione peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS). Liproxstatin-1 effectively scavenges these lipid peroxyl radicals within the lipid bilayer, thereby inhibiting the ferroptotic cascade.

Understanding the pharmacokinetic profile of Liproxstatin-1 is crucial for designing effective dosing regimens that maintain therapeutic concentrations at the target site. DMPK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The use of Liproxstatin-1-¹³C₆ as an internal standard is integral to generating reliable data for these studies.

G cluster_0 Ferroptosis Signaling Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 LPCAT3 LPCAT3 PUFA_PL PUFA-PLs LPCAT3->PUFA_PL ACSL4->PUFA_PL LPO Lipid Peroxidation PUFA_PL->LPO Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis Fe2 Fe²⁺ Fe2->LPO ROS ROS ROS->LPO GPX4 GPX4 GPX4->PUFA_PL GSH GSH GSH->GPX4 System_xc System xc⁻ System_xc->GSH Cystine Cystine Cystine->System_xc Glutamate Glutamate Glutamate->System_xc Liproxstatin1 Liproxstatin-1 Liproxstatin1->LPO Inhibits G cluster_workflow Pharmacokinetic Study Workflow Dosing Dosing of Liproxstatin-1 (IV or PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation with IS) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Data Processing) LCMS_Analysis->PK_Analysis

References

Application of Liproxstatin-1-13C6 in the Study of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical conditions, including myocardial infarction, stroke, and organ transplantation. A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, as a key mechanism in I/R injury. Liproxstatin-1 is a potent inhibitor of ferroptosis, and its isotopically labeled form, Liproxstatin-1-13C6, serves as a crucial tool for the accurate quantification and pharmacokinetic studies of this protective compound in biological systems.

This document provides detailed application notes and protocols for the use of this compound in studying ischemia-reperfusion injury.

Mechanism of Action of Liproxstatin-1

Liproxstatin-1 is a spiroquinoxalinamine derivative that potently inhibits ferroptosis.[1] Its primary mechanism of action is as a radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals to prevent the propagation of lipid peroxidation within cellular membranes.[2][3] This action is crucial in the context of I/R injury, where the reintroduction of oxygen leads to a burst of reactive oxygen species (ROS) and subsequent lipid peroxidation.

Key molecular targets and effects of Liproxstatin-1 in preventing I/R-induced ferroptosis include:

  • Preservation of Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme that detoxifies lipid peroxides. During I/R injury, GPX4 levels are often reduced. Liproxstatin-1 treatment has been shown to rescue the reduction of GPX4 caused by I/R stress.[1][4]

  • Reduction of Voltage-Dependent Anion Channel 1 (VDAC1): Liproxstatin-1 has been found to reduce the levels and oligomerization of VDAC1, a protein involved in mitochondrial-mediated cell death pathways, without affecting VDAC2/3.[1][5]

  • Inhibition of Mitochondrial ROS Production: By trapping lipid radicals, Liproxstatin-1 decreases the production of mitochondrial reactive oxygen species.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Liproxstatin-1 in various models of ischemia-reperfusion injury.

Table 1: In Vivo Efficacy of Liproxstatin-1 in Myocardial I/R Injury

ParameterControl (I/R)Liproxstatin-1 Treated (I/R)Animal ModelReference
Myocardial Infarct Size (%)5330Isolated Perfused Mouse Heart[4]
Neurological Deficit ScoreHigherSignificantly LowerMouse (MCAO)[5]
Final Infarct Volume (mm³)HigherSignificantly Lower (-88%)Mouse (MCAO)[5]

Table 2: In Vivo Efficacy of Liproxstatin-1 in Renal I/R Injury

ParameterControl (I/R)Liproxstatin-1 Treated (I/R)Animal ModelReference
Glutathione (GSH) LevelDecreasedIncreasedMouse[1]
Malondialdehyde (MDA) LevelIncreasedReducedMouse[1]
4-HNE StainingMarkedly IncreasedApparently ReversedMouse[1]

Table 3: In Vitro Potency of Liproxstatin-1

ParameterValueCell LineReference
IC50 for Ferroptosis Inhibition22 nMGpx4-/- cells[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ferroptosis in Ischemia-Reperfusion Injury and Inhibition by Liproxstatin-1

Ferroptosis_Pathway Ferroptosis Signaling in I/R Injury and Liproxstatin-1 Inhibition cluster_IR Ischemia-Reperfusion cluster_Cellular Cellular Events cluster_Inhibitor Inhibition IR Ischemia/ Reperfusion Iron_Overload Iron Overload IR->Iron_Overload ROS_Burst ROS Burst IR->ROS_Burst GPX4_Inactivation GPX4 Inactivation IR->GPX4_Inactivation Lipid_Peroxidation Lipid Peroxidation Iron_Overload->Lipid_Peroxidation Fenton Reaction ROS_Burst->Lipid_Peroxidation GPX4_Inactivation->Lipid_Peroxidation Reduced Detoxification Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Liproxstatin_1 Liproxstatin-1 Liproxstatin_1->Lipid_Peroxidation Inhibits (Radical Trapping)

Caption: Ferroptosis signaling cascade in I/R injury and the inhibitory action of Liproxstatin-1.

Experimental Workflow for In Vivo Studies

InVivo_Workflow In Vivo Ischemia-Reperfusion Study Workflow cluster_Analysis Analysis Animal_Model Animal Model Selection (e.g., C57BL/6J mice) IR_Surgery Ischemia-Reperfusion Surgery (e.g., Renal pedicle clamping or MCAO) Animal_Model->IR_Surgery Treatment_Groups Treatment Groups: 1. Sham 2. I/R + Vehicle 3. I/R + Liproxstatin-1 IR_Surgery->Treatment_Groups Administration Liproxstatin-1 Administration (e.g., 10 mg/kg, i.p.) Treatment_Groups->Administration Endpoint_Analysis Endpoint Analysis Administration->Endpoint_Analysis Histology Histological Analysis (Infarct size, tissue damage) Endpoint_Analysis->Histology Biochemical Biochemical Assays (MDA, GSH, Iron levels) Endpoint_Analysis->Biochemical Western_Blot Western Blot (GPX4, VDAC1) Endpoint_Analysis->Western_Blot LC_MS LC-MS/MS for this compound (Pharmacokinetics) Endpoint_Analysis->LC_MS

Caption: A typical workflow for an in vivo ischemia-reperfusion study using Liproxstatin-1.

Experimental Protocols

Protocol 1: In Vivo Administration of Liproxstatin-1 in a Mouse Model of Renal Ischemia-Reperfusion Injury

This protocol is adapted from studies demonstrating the protective effects of Liproxstatin-1 in renal I/R injury.[1]

1. Materials:

  • Liproxstatin-1

  • Vehicle (e.g., 2% DMSO in phosphate-buffered saline (PBS))

  • C57BL/6J mice (male, 6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laparotomy and vessel clamping

  • Suture materials

2. Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • Liproxstatin-1 Preparation: Dissolve Liproxstatin-1 in the vehicle to a final concentration for a dose of 10 mg/kg body weight.

  • Administration: Administer the prepared Liproxstatin-1 solution or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the induction of ischemia.

  • Anesthesia and Surgery: Anesthetize the mice. Perform a midline laparotomy to expose the renal pedicles.

  • Induction of Ischemia: Clamp both renal pedicles with non-traumatic vascular clamps for 30 minutes.

  • Reperfusion: After 30 minutes of ischemia, remove the clamps to allow reperfusion.

  • Closure: Suture the abdominal incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-reperfusion), euthanize the mice and collect blood and kidney tissue for analysis (e.g., histology, biochemical assays, Western blotting).

Protocol 2: Quantification of Liproxstatin-1 in Biological Samples using this compound as an Internal Standard

This protocol provides a general framework for using this compound for accurate quantification of Liproxstatin-1 in plasma or tissue homogenates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials:

  • Liproxstatin-1

  • This compound (Internal Standard, IS)

  • Biological matrix (plasma, tissue homogenate)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

2. Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a 100 µL aliquot of the sample, add a known concentration of this compound in a small volume of solvent.

    • Vortex briefly.

    • Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column for separation. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Monitor the specific precursor-to-product ion transitions for Liproxstatin-1 (unlabeled).

      • Monitor the specific precursor-to-product ion transitions for this compound. The precursor ion will be 6 Da higher than the unlabeled compound.

  • Quantification:

    • Generate a calibration curve using known concentrations of Liproxstatin-1 spiked into the same biological matrix, with a constant concentration of this compound.

    • Calculate the ratio of the peak area of Liproxstatin-1 to the peak area of this compound.

    • Determine the concentration of Liproxstatin-1 in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

Liproxstatin-1 is a valuable research tool for investigating the role of ferroptosis in ischemia-reperfusion injury. The use of its stable isotope-labeled analog, this compound, is essential for robust and accurate quantification in preclinical studies, thereby facilitating a deeper understanding of its pharmacokinetic and pharmacodynamic properties. The protocols and data presented herein provide a comprehensive guide for researchers aiming to explore the therapeutic potential of targeting ferroptosis in I/R-related pathologies.

References

Investigating Neurodegenerative Diseases with Liproxstatin-1-13C6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates a novel form of iron-dependent regulated cell death, termed ferroptosis, as a key contributor to the pathology of these devastating conditions.[1][2] Liproxstatin-1, a potent spiroquinoxalinamine derivative, has emerged as a powerful tool to investigate the role of ferroptosis in neurodegeneration.[3][4] This document provides detailed application notes and experimental protocols for utilizing Liproxstatin-1-13C6, an isotopically labeled version of Liproxstatin-1, to study ferroptosis in the context of neurodegenerative diseases.

Introduction to Liproxstatin-1 and Ferroptosis

Ferroptosis is a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[5] It is biochemically distinct from other cell death modalities like apoptosis and necrosis.[6] The central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), leading to plasma membrane damage and eventual cell lysis.[5]

The primary defense mechanism against ferroptosis is the glutathione (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4).[5][7][8] GPX4 detoxifies lipid hydroperoxides to non-toxic lipid alcohols.[5] Inhibition or inactivation of GPX4 leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[9][10]

Liproxstatin-1 is a potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant (RTA).[3][11] It effectively suppresses lipid peroxidation within cellular membranes, thereby preventing ferroptotic cell death.[3][11] Studies have shown that Liproxstatin-1 can rescue cells from ferroptosis induced by GPX4 inhibition and protect against tissue damage in various disease models, including those related to neurodegeneration.[12][13][14] The 13C6-labeled version of Liproxstatin-1 serves as an internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological samples.

Key Signaling Pathway: The GPX4-Mediated Ferroptosis Defense

The canonical pathway defending against ferroptosis involves the system Xc-/GSH/GPX4 axis. System Xc- imports cystine, which is reduced to cysteine, a key precursor for glutathione (GSH) synthesis. GSH is a necessary cofactor for GPX4 to reduce lipid peroxides. When this pathway is compromised, for instance by GPX4 inhibitors like RSL3, ferroptosis is initiated. Liproxstatin-1 acts downstream by directly scavenging lipid peroxyl radicals, thus bypassing the need for a functional GPX4.

Caption: GPX4-mediated defense against ferroptosis and the inhibitory action of Liproxstatin-1.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Liproxstatin-1.

Table 1: In Vitro Efficacy of Liproxstatin-1

Cell LineInducer of FerroptosisLiproxstatin-1 ConcentrationOutcomeReference
Gpx4-/- cellsGenetic deletionIC50: 22 nMInhibition of cell growth[15]
Gpx4-/- cellsGenetic deletion50 nMComplete prevention of lipid peroxidation[15]
HT22 cellsHemin (200 µM)200 nMSignificant increase in cell viability[16]
OLN-93 oligodendrocytesRSL-3 (7.89 µM)1 µMInhibition of mitochondrial lipid peroxidation, restoration of GSH and GPX4 levels[3][17]
Caco-2 cellsHypoxia/Reoxygenation200 nMRescue of GPX4 expression, decreased cell death[18]
Primary human renal proximal tubule epithelial cellsRSL3Not specifiedSuppression of ferroptosis[4]

Table 2: In Vivo Efficacy of Liproxstatin-1 in Neurodegenerative Disease Models

Animal ModelDisease InductionLiproxstatin-1 DosageAdministration RouteKey FindingsReference
C57BL/6 MiceLPS-induced cognitive impairment10 mg/kg, dailyIntraperitoneal (i.p.)Ameliorated memory deficits, decreased microglial activation, reduced IL-6 and TNF-α[7][19]
Aged SAM-P8 MiceIsoflurane-induced perioperative neurocognitive dysfunctionNot specifiedIntrathecalImproved cognitive performance, restored normal neuron ratios, alleviated mitochondrial damage[1][13]
MiceMPTP-induced Parkinson's diseaseNot specifiedNot specifiedAttenuated neurotoxicity[12]
RatsComplete Freund's Adjuvant-induced inflammatory painNot specifiedIntrathecalAttenuated mechanical and thermal hypersensitivities, decreased ferroptosis in spinal cord and DRG[9]
MiceSubarachnoid Hemorrhage (SAH)Not specifiedNot specifiedAttenuated neurological deficits and brain edema, reduced neuronal cell death[16][20]

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol outlines a general procedure to assess the neuroprotective effects of Liproxstatin-1 against ferroptosis in a neuronal cell line (e.g., HT22 hippocampal neurons).

Materials:

  • HT22 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Ferroptosis inducer (e.g., RSL3, Erastin, or Hemin)

  • This compound

  • Cell viability assay kit (e.g., CCK-8)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Pre-treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) for 2 hours.[15][16]

  • Induce ferroptosis by adding a known concentration of a ferroptosis inducer (e.g., 0.5 µM RSL3 or 200 µM Hemin).[15][16] Include a vehicle control group (DMSO) and a group treated only with the ferroptosis inducer.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the CCK-8 assay according to the manufacturer's instructions. Measure absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Administration in a Mouse Model of Neurodegeneration

This protocol describes the administration of Liproxstatin-1 to mice in a model of lipopolysaccharide (LPS)-induced neuroinflammation and cognitive impairment.

Materials:

  • C57BL/6 mice (8 weeks old)

  • This compound

  • Vehicle solution (e.g., PBS with 10% DMSO)

  • Lipopolysaccharide (LPS)

  • Artificial cerebrospinal fluid (aCSF)

  • Syringes and needles for injection

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Dissolve this compound in the vehicle solution.

  • Administer Liproxstatin-1 (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the experiment.[7][8]

  • After a period of pre-treatment (e.g., 5 days), induce neuroinflammation by intracerebroventricular (i.c.v.) injection of LPS (e.g., 2 µg in 2 µL aCSF).[7] The control group receives an equal volume of aCSF.

  • Continue daily Liproxstatin-1 or vehicle injections.

  • Perform behavioral tests, such as the Morris Water Maze, to assess cognitive function.[1][7]

  • At the end of the experiment, sacrifice the animals and collect brain tissue for further analysis (e.g., Western blotting, ELISA, immunohistochemistry).

Western Blot Analysis of GPX4

This protocol details the detection of GPX4 protein levels in cell lysates or brain tissue homogenates.

Materials:

  • Cell or tissue samples

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GPX4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell or tissue lysates using ice-cold RIPA buffer.[21]

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature protein samples by boiling in SDS sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.[22]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Lipid Peroxidation Assay using C11-BODIPY

This protocol describes the measurement of lipid peroxidation in cultured cells using the fluorescent probe C11-BODIPY 581/591.[6][23][24]

Materials:

  • Cultured cells

  • C11-BODIPY 581/591 probe

  • HBSS (Hank's Balanced Salt Solution)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with Liproxstatin-1 and/or a ferroptosis inducer as described in the in vitro neuroprotection assay.

  • Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[6][25]

  • Wash the cells twice with HBSS.

  • For fluorescence microscopy, image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.

  • For flow cytometry, harvest the cells and resuspend them in PBS. Analyze the shift in fluorescence from red to green.

  • Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

Visualizations

Experimental Workflow for In Vivo Study

InVivo_Workflow start Start: Acclimatize Mice treatment Daily i.p. Injection: - Liproxstatin-1 (10 mg/kg) - Vehicle start->treatment induction Day 5: i.c.v. Injection - LPS (Neuroinflammation) - aCSF (Control) treatment->induction behavior Cognitive Assessment (e.g., Morris Water Maze) induction->behavior sacrifice End of Study: Sacrifice & Tissue Collection behavior->sacrifice analysis Biochemical & Histological Analysis - Western Blot (GPX4) - ELISA (Cytokines) - Immunohistochemistry sacrifice->analysis end End: Data Analysis analysis->end

Caption: Workflow for an in vivo study investigating the effects of Liproxstatin-1.

Logical Relationship of Experimental Assays

Assay_Logic cluster_cause Cellular Events cluster_effect Measured Outcomes Ferroptosis Ferroptosis Induction Cell_Viability Cell Viability Assay Ferroptosis->Cell_Viability affects Cognitive_Function Behavioral Tests Ferroptosis->Cognitive_Function impacts (in vivo) Lipid_Peroxidation Lipid Peroxidation C11_BODIPY C11-BODIPY Assay Lipid_Peroxidation->C11_BODIPY measured by GPX4_Modulation GPX4 Modulation Western_Blot Western Blot GPX4_Modulation->Western_Blot assessed by

Caption: Logical connections between cellular events and experimental assays.

References

Application Notes and Protocols for Measuring the Efficacy of Liproxstatin-1-13C6 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. Liproxstatin-1 is a potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant that prevents the accumulation of lipid peroxides.[1][2] The stable isotope-labeled version, Liproxstatin-1-13C6, serves as a valuable tool for detailed mechanistic and pharmacokinetic studies using mass spectrometry.

These application notes provide detailed protocols for cell-based assays to quantify the efficacy of Liproxstatin-1 and its 13C-labeled analog in protecting cells from ferroptotic cell death.

Mechanism of Action of Liproxstatin-1

Liproxstatin-1 primarily functions by inhibiting lipid peroxidation, a key event in ferroptosis.[1][] It acts as a radical-trapping antioxidant, neutralizing lipid peroxyl radicals within cellular membranes.[1] This action helps to maintain the integrity of the cell membrane and prevents the downstream events of ferroptosis. A critical pathway regulated by Liproxstatin-1 involves the selenoenzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a central regulator of ferroptosis that reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[] Ferroptosis inducers, such as RSL3, directly inhibit GPX4, leading to an accumulation of lipid peroxides and subsequent cell death.[][4] Liproxstatin-1 can rescue cells from RSL3-induced ferroptosis by suppressing lipid peroxidation, and it has been shown to restore the expression of GPX4 and GSH in some contexts.[]

G Ferroptosis Signaling Pathway and Inhibition by Liproxstatin-1 cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Outcome PUFA PUFA-PLs LPO Lipid Peroxidation PUFA->LPO Fe2+, ROS Ferroptosis Ferroptosis LPO->Ferroptosis GPX4 GPX4 GPX4->PUFA Reduces Lipid Hydroperoxides CellSurvival Cell Survival GPX4->CellSurvival GSH GSH GSH->GPX4 GSSG GSSG RSL3 RSL3 RSL3->GPX4 Inhibits Liproxstatin1 Liproxstatin-1 Liproxstatin1->LPO Inhibits Liproxstatin1->CellSurvival

Caption: Ferroptosis pathway and points of intervention.

Quantitative Data Summary

The following tables summarize the reported efficacy of Liproxstatin-1 in various cell-based assays.

Table 1: Potency of Liproxstatin-1 in Cell Viability Assays

Cell LineFerroptosis InducerAssayIC50/EC50 of Liproxstatin-1Reference
Gpx4-/- cells-Growth Inhibition22 nM (IC50)[5][6]
OLN93RSL-3MTT115.3 nM (EC50)[7]
Mouse FibroblastsRSL3AquaBluer38 ± 3 nM (EC50)

Table 2: Effect of Liproxstatin-1 on Ferroptosis Markers

Cell Line/ModelTreatmentParameter MeasuredObserved Effect of Liproxstatin-1Reference
Gpx4-/- cells-Lipid PeroxidationComplete prevention at 50 nM[5][6]
OLN93RSL-3GSH LevelsRestoration of GSH levels[]
OLN93RSL-3GPX4 ExpressionRestoration of GPX4 expression[]
Caco-2 cellsHypoxia/ReoxygenationCell Death (CCK-8)Decreased cell death
Caco-2 cellsHypoxia/ReoxygenationLipid Peroxidation (BODIPY 581/591 C11)Decreased fluorescence

Experimental Protocols

Cell Viability Assay (CCK-8 or MTT)

This protocol is designed to assess the ability of Liproxstatin-1 to protect cells from ferroptosis-induced cell death.

Materials:

  • Cell line of interest (e.g., HT-1080, H9c2)

  • Complete cell culture medium

  • 96-well plates

  • Liproxstatin-1 and this compound

  • Ferroptosis inducer (e.g., RSL3, erastin)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of Liproxstatin-1 or this compound in culture medium.

    • Pre-treat the cells by adding the desired concentrations of Liproxstatin-1 for 1-2 hours.

    • Induce ferroptosis by adding a pre-determined concentration of a ferroptosis inducer (e.g., RSL3 at its IC50 concentration).

    • Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with Liproxstatin-1 alone.

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Viability Measurement (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the EC50 of Liproxstatin-1.

G Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Pre-treat with Liproxstatin-1 B->C D Add Ferroptosis Inducer (e.g., RSL3) C->D E Incubate 24-48h D->E F Add CCK-8 or MTT reagent E->F G Incubate 1-4h F->G H Measure Absorbance G->H I Data Analysis (EC50) H->I

Caption: Workflow for assessing cell viability.

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay measures the levels of malondialdehyde (MDA), a product of lipid peroxidation, to directly assess the antioxidant efficacy of Liproxstatin-1.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • MDA Lysis Buffer

  • Butylated hydroxytoluene (BHT)

  • Thiobarbituric acid (TBA) solution

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with a ferroptosis inducer in the presence or absence of Liproxstatin-1 as described in the cell viability protocol.

  • Sample Preparation:

    • Harvest approximately 2 x 10^6 cells and wash with cold PBS.

    • Homogenize the cells on ice in 300 µL of MDA Lysis Buffer containing 3 µL of 100x BHT to prevent further oxidation.

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.

  • MDA Reaction:

    • Add 600 µL of TBA solution to 200 µL of the cell lysate supernatant in a microcentrifuge tube.

    • Incubate at 95°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples in an ice bath for 10 minutes.

  • Measurement:

    • Pipette 200 µL of the reaction mixture into a 96-well plate.

    • Measure the absorbance at 532 nm.

  • Quantification: Determine MDA concentration using a standard curve prepared with MDA standards.

Intracellular Glutathione (GSH) Assay

This protocol measures the intracellular levels of reduced glutathione (GSH), a key antioxidant depleted during ferroptosis.

Materials:

  • Cultured cells

  • PBS

  • GSH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Treatment: Treat cells as described in the cell viability protocol.

  • Cell Lysis:

    • Harvest the cells and wash with PBS.

    • Lyse the cells using freeze-thaw cycles or the lysis buffer provided in the kit.[7]

    • Centrifuge to remove cell debris and collect the supernatant.[7]

  • GSH Measurement: Follow the manufacturer's instructions for the specific GSH assay kit. This typically involves the reaction of GSH with a chromogenic or fluorogenic reagent.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the GSH concentration based on a standard curve.

GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4, the direct target of some ferroptosis inducers.

Materials:

  • Cultured cells

  • GPX4 activity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare cell lysates from treated and control cells according to the assay kit instructions. This usually involves homogenization in a specific assay buffer.

  • Assay Procedure:

    • The assay typically involves a coupled enzyme reaction where the oxidation of NADPH is monitored. GPX4 reduces a substrate, and the resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase, consuming NADPH in the process.

    • Follow the kit's protocol for adding reagents, including the cell lysate, substrate, and NADPH.

  • Measurement: Measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculation: Calculate GPX4 activity based on the rate of NADPH consumption.

This compound Cellular Uptake and Metabolic Fate Analysis (Generalized Protocol)

This protocol outlines a general workflow for using this compound to study its uptake, distribution, and metabolism in cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells

  • This compound

  • Cell culture medium (consider using dialyzed serum to reduce background)

  • Ice-cold PBS

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS system

Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with a known concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold PBS to remove extracellular compound.

    • Add ice-cold 80% methanol to the cells and scrape them.

    • Collect the cell lysate and vortex thoroughly.

    • Centrifuge at high speed to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a high-resolution LC-MS system.

    • Develop a chromatographic method to separate this compound from its potential metabolites and endogenous cellular components.

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions. The 13C6-label will result in a +6 Da mass shift compared to the unlabeled compound, allowing for its unambiguous identification.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of this compound and any predicted metabolites.

    • Quantify the intracellular concentration of this compound over time to determine its uptake kinetics.

    • Search for other 13C-labeled species to identify potential metabolites.

G This compound Cellular Analysis Workflow A Treat cells with This compound B Wash with ice-cold PBS A->B C Extract metabolites with cold 80% Methanol B->C D Centrifuge and collect supernatant C->D E LC-MS Analysis D->E F Data Analysis: - Quantify Uptake - Identify Metabolites E->F

Caption: Workflow for this compound analysis.

References

Troubleshooting & Optimization

Troubleshooting Liproxstatin-1-13C6 solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Liproxstatin-1-13C6. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues in aqueous buffers. Liproxstatin-1 and its isotopic variant, this compound, are potent inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Due to their hydrophobic nature, achieving consistent and effective concentrations in aqueous solutions for cell culture and other experiments can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is expected to have solubility properties nearly identical to unlabeled Liproxstatin-1. It is readily soluble in organic solvents but is practically insoluble in water.[3][4] For your convenience, the solubility of Liproxstatin-1 in various solvents is summarized in the table below.

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)Reference
DMSO16 - 25546.9 - 748.13[3][5]
Ethanol5~14.7[5]
Dimethyl formamide25~73.3[5]
WaterInsolubleInsoluble[3]

Q2: I've prepared a stock solution of this compound in DMSO, but I see a precipitate after diluting it in my aqueous buffer (e.g., PBS or cell culture medium). What is happening?

A2: This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous solution in which it is not soluble.[6] This occurs because the hydrophobic this compound molecules aggregate in the aqueous environment.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Liproxstatin-1.[2][5] It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[2]

Q4: How should I store my this compound stock solution?

A4: Store the stock solution at -20°C or -80°C for long-term stability.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[2]

Troubleshooting Guide

Problem: My this compound is not fully dissolving in the organic solvent.

  • Solution 1: Gentle Warming. Warm the solution to 37°C for about 10 minutes.[4] This can help increase the kinetic energy of the molecules and facilitate dissolution.

  • Solution 2: Sonication. Use an ultrasonic bath to sonicate the solution for a short period.[3][4] The high-frequency sound waves can help break up any clumps of the compound and promote dissolution.

  • Solution 3: Vortexing. Vigorous vortexing can also aid in dissolving the compound.

Problem: The compound precipitates out of my aqueous working solution.

  • Solution 1: Decrease the Final Concentration. The solubility of the compound in aqueous media is limited. Try lowering the final concentration of this compound in your experiment.

  • Solution 2: Increase the Final DMSO Concentration. While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% or even 1% DMSO.[6] Gradually increasing the final DMSO concentration in your working solution may help keep the compound dissolved. Always perform a vehicle control experiment to assess the effect of DMSO on your cells.

  • Solution 3: Use a Surfactant. Surfactants can help to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8] A common approach for in vivo studies involves using a vehicle containing Tween 80.[3] For cell culture, a low concentration of a biocompatible surfactant like Tween 80 or Pluronic F-68 may be tested. It is critical to determine the toxicity of the surfactant on your specific cell line.

  • Solution 4: Prepare the Working Solution Immediately Before Use. Due to the potential for precipitation over time, it is best to prepare the final working solution in your aqueous buffer immediately before adding it to your experiment.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aid Dissolution: If the compound does not dissolve completely with gentle mixing, use one or a combination of the following methods:

    • Vortex the tube vigorously.

    • Warm the tube in a 37°C water bath for 10 minutes.[4]

    • Sonicate the tube in an ultrasonic bath for 5-10 minutes.[3]

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate before storage.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Pre-warm Aqueous Buffer: Pre-warm your cell culture medium or desired aqueous buffer to 37°C.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. First, dilute the DMSO stock solution into a small volume of the aqueous buffer.

  • Final Dilution: Quickly add the intermediate dilution to the final volume of your pre-warmed aqueous buffer to reach the desired final concentration. Gently mix by inverting the tube or pipetting up and down.

  • Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation.[3]

Visual Guides

Below are diagrams illustrating the experimental workflows for troubleshooting this compound solubility.

G cluster_0 Stock Solution Preparation A Weigh this compound B Add Anhydrous DMSO A->B C Dissolution Issues? B->C D Warm to 37°C C->D Yes G Clear Solution C->G No E Sonicate D->E F Vortex E->F F->G H Aliquot and Store at -20°C/-80°C G->H

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 Aqueous Working Solution Troubleshooting I Dilute Stock in Aqueous Buffer J Precipitate Forms I->J K Decrease Final Concentration J->K L Increase Final DMSO % (with vehicle control) J->L M Add Surfactant (e.g., Tween 80) J->M N Prepare Fresh and Use Immediately J->N O Clear Working Solution K->O L->O M->O N->O

Caption: Troubleshooting guide for preparing aqueous working solutions.

G cluster_2 Mechanism of Ferroptosis Inhibition P Lipid Peroxidation Q Ferroptosis P->Q R Liproxstatin-1 S Traps Peroxyl Radicals R->S S->P Inhibits

Caption: Simplified mechanism of Liproxstatin-1's role in ferroptosis.

References

Common pitfalls to avoid when using Liproxstatin-1-13C6 in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Liproxstatin-1-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies when using this potent ferroptosis inhibitor in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in vivo?

A1: this compound is the stable isotope-labeled version of Liproxstatin-1. Its primary application in in vivo studies is for pharmacokinetic (PK) and metabolic analysis. The 13C6 label allows for the precise tracking of the compound and its metabolites in various tissues and biological fluids using mass spectrometry-based techniques. This helps in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The general pitfalls and troubleshooting advice for the unlabeled Liproxstatin-1 are applicable to the labeled version.

Q2: What is the mechanism of action of Liproxstatin-1?

A2: Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. It acts as a radical-trapping antioxidant, effectively scavenging lipid peroxyl radicals within cellular membranes to prevent the propagation of lipid peroxidation. This action protects cells from ferroptotic death, which is characterized by the accumulation of lipid reactive oxygen species (ROS).

Q3: What is the recommended dosage and route of administration for Liproxstatin-1 in mice?

A3: A commonly used and effective dosage in various mouse models is 10 mg/kg administered via intraperitoneal (i.p.) injection.[1][2] However, the optimal dose may vary depending on the specific animal model and the target organ.

Q4: How should I prepare this compound for in vivo administration?

A4: Liproxstatin-1 is poorly soluble in aqueous solutions. A common method for preparation involves first dissolving the compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with a vehicle suitable for in vivo use, such as phosphate-buffered saline (PBS) or a mixture containing polyethylene glycol (PEG) and Tween 80, to achieve the desired final concentration and minimize DMSO toxicity. It is crucial to ensure the final DMSO concentration in the administered solution is low (typically ≤5%).[3][4]

Q5: What are the expected pharmacokinetic properties of Liproxstatin-1?

A5: In mice, Liproxstatin-1 has a reported plasma half-life of approximately 4.6 hours and a bioavailability of 52% following a 1.0 mg/kg intravenous injection. These parameters are important for designing the dosing regimen in your in vivo studies.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound precipitation in the working solution - Insufficient mixing.- Incorrect solvent concentration.- Low temperature of the solution.- Vortex the working solution vigorously until it becomes clear.- Ensure the final DMSO concentration is appropriate for the chosen vehicle.- Gently warm the solution to 37°C to aid dissolution.
Inconsistent or lack of efficacy in vivo - Inadequate dosing or frequency.- Poor bioavailability in the target tissue.- Degradation of the compound.- Re-evaluate the dosing regimen based on the compound's half-life.- Consider alternative administration routes if target tissue is not reached effectively.- Prepare fresh working solutions for each experiment and store stock solutions at -80°C to prevent degradation.
Observed toxicity or adverse effects (e.g., lethargy, paralysis) - High concentration of the vehicle (e.g., DMSO).- High dose of Liproxstatin-1, especially with intrathecal administration.- Prepare a vehicle control group to assess the effects of the solvent alone.- Reduce the final concentration of DMSO in the injected solution.- Perform a dose-response study to determine the optimal therapeutic window for your model. A high dose (40 µL) of intrathecally administered Liproxstatin-1 was reported to cause lower limb paralysis in rats.
High background in readout assays (e.g., immunohistochemistry) - Non-specific antibody binding.- Autofluorescence of the compound.- Include appropriate negative controls in your staining protocol (e.g., isotype control, secondary antibody only).- If using fluorescence-based assays, check for potential autofluorescence of Liproxstatin-1 at the excitation/emission wavelengths used and adjust settings or choose alternative detection methods if necessary.
Difficulty in interpreting cell death assays (e.g., TUNEL) - TUNEL assay can detect both apoptosis and necrosis, not specifically ferroptosis.- False-positive signals can occur in certain tissues like mouse kidney and liver.- Use multiple assays to confirm ferroptosis. Combine TUNEL staining with specific markers of lipid peroxidation (4-HNE, MDA) and iron accumulation.- Always include positive and negative controls for the TUNEL assay (e.g., DNase I treatment for positive control).

Quantitative Data Summary

Table 1: In Vivo Dosage and Pharmacokinetic Parameters of Liproxstatin-1 in Mice

ParameterValueSpeciesAdministration RouteReference
Commonly Used Dose 10 mg/kgMouseIntraperitoneal (i.p.)[1][2]
Half-life (t1/2) 4.6 hoursMouseIntravenous (i.v.)
Bioavailability 52%MouseIntravenous (i.v.)

Experimental Protocols

Protocol 1: Preparation and Administration of Liproxstatin-1 for In Vivo Use
  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to a concentration of 50 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. The solution may appear yellow.

    • Aliquot and store the stock solution at -80°C for long-term storage.

  • Working Solution Preparation (for a 10 mg/kg dose in a 20g mouse):

    • Calculate the required volume of stock solution. For a 20g mouse, the dose is 0.2 mg.

    • Prepare the working solution by diluting the stock solution in a suitable vehicle (e.g., 1X PBS with or without co-solvents like PEG300 and Tween80) to a final DMSO concentration of 1-5%. For example, to a final volume of 200 µL, add 4 µL of the 50 mg/mL stock solution.

    • Vortex the working solution vigorously. It may initially appear cloudy but should become clear with sufficient mixing.

    • Prepare the working solution fresh before each injection.

  • Administration:

    • Administer the working solution to the mouse via intraperitoneal (i.p.) injection using a 26-gauge needle.

    • Administer the vehicle solution to the control group.

Protocol 2: Immunohistochemistry for 4-Hydroxynonenal (4-HNE)
  • Tissue Preparation:

    • Fix fresh tissues in Bouin's Solution overnight.

    • Embed the tissues in paraffin and cut 4-µm sections.

    • Deparaffinize the sections with xylene and rehydrate through a graded ethanol series.

  • Antigen Retrieval (if formalin-fixed):

    • Perform heat-mediated antigen retrieval using a citrate buffer (pH 6.0) in a pressure chamber or by boiling.

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

    • Block non-specific binding with normal serum from the same species as the secondary antibody for 30 minutes.

    • Incubate with a primary antibody against 4-HNE (e.g., mouse monoclonal [HNEJ-2]) diluted 1:100 to 1:200 for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with an HRP-conjugated secondary antibody for 40 minutes at room temperature.

    • Wash with PBS.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Protocol 3: Malondialdehyde (MDA) Assay
  • Sample Preparation:

    • Homogenize ~10 mg of tissue on ice in MDA Lysis Buffer containing a BHT solution to prevent further lipid peroxidation.

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

  • Assay Procedure:

    • Add thiobarbituric acid (TBA) solution to the supernatant.

    • Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

    • Cool the samples on ice for 10 minutes.

    • Measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.

    • Calculate the MDA concentration based on a standard curve generated with MDA standards.

Visualizations

Signaling Pathway of Ferroptosis and Liproxstatin-1 Intervention

Ferroptosis_Pathway cluster_inhibition Inhibition of Ferroptosis PUFA PUFAs ACSL4 ACSL4/LPCAT3 PUFA->ACSL4 Esterification PUFA_PL PUFA-PLs Lipid_Peroxides Lipid Peroxides (L-OOH) PUFA_PL->Lipid_Peroxides Peroxidation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis GPX4 GPX4 Lipid_Peroxides->GPX4 ACSL4->PUFA_PL Iron Iron (Fe2+) ROS ROS Iron->ROS Fenton Reaction ROS->Lipid_Peroxides GSSG GSSG GPX4->GSSG Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols GSH GSH GSH->GPX4 Liproxstatin Liproxstatin-1 Liproxstatin->Lipid_Peroxides Radical Trapping

Caption: Ferroptosis signaling pathway and the inhibitory mechanism of Liproxstatin-1.

Experimental Workflow for In Vivo this compound Studies

InVivo_Workflow Animal_Model Select Animal Model (e.g., I/R injury, neuroinflammation) Dosing Prepare & Administer This compound (10 mg/kg i.p.) and Vehicle Control Animal_Model->Dosing Time_Course Experimental Time Course Dosing->Time_Course Tissue_Collection Tissue/Blood Collection Time_Course->Tissue_Collection PK_Analysis PK/Metabolism Analysis (LC-MS/MS for 13C6-labeled compound) Tissue_Collection->PK_Analysis Efficacy_Assessment Efficacy Assessment Tissue_Collection->Efficacy_Assessment Data_Analysis Data Analysis & Interpretation PK_Analysis->Data_Analysis Lipid_Peroxidation Lipid Peroxidation (4-HNE, MDA) Efficacy_Assessment->Lipid_Peroxidation Cell_Death Cell Death (TUNEL) Efficacy_Assessment->Cell_Death Lipid_Peroxidation->Data_Analysis Cell_Death->Data_Analysis

Caption: A typical experimental workflow for in vivo studies using this compound.

References

Improving the signal-to-noise ratio for Liproxstatin-1-13C6 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Liproxstatin-1-13C6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments and improve the signal-to-noise (S/N) ratio for this crucial internal standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Question: I am observing a very low or no signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer:

A complete or significant loss of signal is a common issue that can typically be traced to a singular cause. The troubleshooting process should be systematic, starting from the sample preparation and moving towards the mass spectrometer.

Potential Causes & Solutions:

  • Sample Preparation Issues:

    • Degradation: Liproxstatin-1 is stable for at least 4 years when stored at -20°C as a solid. However, improper handling or storage of stock solutions can lead to degradation. Prepare fresh standards and ensure solutions are stored correctly, purged with an inert gas, and used promptly.

    • Extraction Inefficiency: The recovery of this compound from the sample matrix (e.g., plasma, tissue homogenate) may be poor. Optimize your extraction protocol. Two-phase liquid-liquid extraction (LLE) is effective for separating lipids from polar metabolites. Protein precipitation is another common method but is more prone to matrix effects.

  • Liquid Chromatography (LC) Problems:

    • Pump Issues: An air pocket in the pump, particularly the one delivering the organic mobile phase, can lead to a complete loss of signal. Purge the pumps thoroughly to ensure a stable prime.

    • Column Fouling: Contaminants from the sample matrix can build up on the LC column, leading to poor peak shape and signal loss. Use a guard column and implement a robust column washing procedure.

    • Incorrect Mobile Phase: Improperly prepared or degraded mobile phase can affect chromatography and ionization. Use high-purity (LC-MS grade) solvents and additives, and prepare them fresh.

  • Mass Spectrometer (MS) Settings:

    • Ion Source Contamination: The ion source is a common site for contaminant buildup, which can suppress ionization and reduce signal intensity. A weekly cleaning of the ion source with approved solvents is recommended to maintain efficiency.

    • Incorrect Ionization Mode/Polarity: While predictable for some molecules, the optimal ionization polarity can be surprising for complex structures. Liproxstatin-1, being a basic compound, is expected to ionize well in positive ion mode [(M+H)⁺]. However, it is crucial to test both positive and negative modes during method development.

    • Suboptimal Source Parameters: Parameters like capillary voltage, gas flows (nebulizing, drying), and temperature must be optimized for your specific flow rate and mobile phase composition.

Question: My signal-to-noise ratio is poor due to high background noise. What steps can I take to reduce the noise?

Answer:

High background noise can obscure the analyte signal and compromise the limit of detection (LOD). The source of the noise is often contamination from various sources.

Potential Causes & Solutions:

  • Contamination Sources:

    • Mobile Phase: Use only high-quality, LC-MS grade solvents and additives. Microbial growth or impurities in additives can significantly increase background noise.

    • Sample Matrix: Biological samples contain numerous endogenous components like phospholipids that can cause significant matrix effects and high background. Implement rigorous sample cleanup procedures.

    • System Contamination: Carryover from previous samples or buildup of contaminants in the LC system can elevate the noise baseline. Regularly inject solvent blanks and system suitability test samples to monitor for contamination.

  • Mass Spectrometer Optimization:

    • Mass Range Selection: Optimizing the scan range can improve signal intensity and reduce noise. For an Orbitrap IQ-X, a mass range of 67–1000 m/z was found to provide the highest intensities for small molecules.

    • Reduce Chemical Noise: Applying an accelerating voltage in the initial stage of the mass spectrometer can sometimes reduce noise around the analyte signal through low-energy collisions.

    • Improve Digitization: The analog-to-digital converter (ADC) can be a source of noise. A higher bit-depth ADC (e.g., 14-bit vs. 8-bit) can significantly reduce the digitized noise baseline, making low-intensity signals more discernible.

Question: I suspect ion suppression from matrix effects is impacting my this compound signal. How can I confirm and mitigate this?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a primary cause of poor data quality in LC-MS. Electrospray ionization (ESI) is particularly susceptible to ion suppression.

Confirmation & Mitigation Strategies:

  • Confirming Matrix Effects:

    • Post-Column Infusion: Continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of interest indicates ion suppression.

    • Quantitative Comparison: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix at the same concentration. A lower response in the matrix confirms suppression.

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: This is the most effective strategy. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components (especially phospholipids) than simple protein precipitation.

    • Chromatographic Separation: Modify the LC gradient to separate this compound from the co-eluting matrix components.

    • Use of an Isotopic Internal Standard: You are already using this compound, which is the ideal internal standard. Since it co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression, allowing for accurate quantification of the native compound. Ensure its concentration is appropriate for the expected range of the native analyte.

Experimental Protocols & Data

Protocol 1: General Sample Preparation from Plasma

This protocol provides a general workflow for extracting Liproxstatin-1 and its 13C6-labeled internal standard from a plasma matrix.

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: Add an appropriate volume of this compound stock solution to the plasma sample to achieve the desired final concentration. Vortex briefly.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma sample.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates and transfer the clear supernatant to an LC autosampler vial.

Protocol 2: Mass Spectrometer Parameter Optimization

This protocol describes a systematic approach to optimizing key MS parameters.

  • Analyte Infusion: Prepare a ~1 µg/mL solution of this compound in a 50:50 organic/aqueous mobile phase mixture. Infuse this solution directly into the mass spectrometer using a syringe pump teed into the LC flow.

  • Select Ionization Mode: Acquire full scan spectra in both positive and negative ion modes to determine which provides the optimal signal for the [M+H]⁺ or [M-H]⁻ ion.

  • Optimize Source Parameters: While infusing, manually adjust key source parameters one at a time to maximize the signal intensity. These include:

    • Capillary/Sprayer Voltage

    • Nebulizing and Drying Gas Flow Rates

    • Gas Temperature

    • Sprayer Position

    • Set parameters on a maximum plateau for robustness.

  • Optimize Fragmentation (MS/MS):

    • Select the precursor ion (the m/z of this compound) for fragmentation.

    • Vary the collision energy (CE) to find the optimal setting that produces stable and intense product ions while retaining about 10-15% of the precursor ion. Select the most intense and specific product ions for your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method.

Table 1: Recommended Starting Parameters for LC-MS Method Development
ParameterRecommended Setting / ValueRationale / Notes
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Suitable for retaining and separating lipid-soluble small molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for efficient positive mode ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Gradient Start with a 5-95% B gradient over 5-10 minutesA good starting point to determine the elution profile.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC-MS.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is effective for polar/ionizable molecules; positive mode is suitable for basic compounds like Liproxstatin-1.
Scan Type Selected Reaction Monitoring (SRM / MRM)Provides the highest sensitivity and selectivity for quantification.

Visualizations

Experimental and Troubleshooting Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_troubleshoot Phase 3: Troubleshooting Sample Sample Collection (e.g., Plasma) Spike Spike Internal Standard (this compound) Sample->Spike Extract Extraction (LLE or PPT) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data CheckSignal Evaluate S/N Ratio Data->CheckSignal GoodSignal Proceed to Quantification CheckSignal->GoodSignal S/N > 10 BadSignal Low S/N Ratio CheckSignal->BadSignal S/N < 10 CheckMS Check MS Tune & Source Cleanliness BadSignal->CheckMS Iterate CheckLC Check LC System (Pumps, Column) CheckMS->CheckLC Iterate CheckSample Re-evaluate Sample Prep CheckLC->CheckSample Iterate CheckSample->Spike Iterate

Caption: A general workflow for LC-MS/MS analysis and a logical troubleshooting process.

Ferroptosis Inhibition Pathway

G cluster_pathway Mechanism of Ferroptosis & Inhibition PUFA Polyunsaturated Fatty Acids (PUFA-PL) LPO Lipid Peroxidation PUFA->LPO Oxidative Stress Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis GPX4 GPX4 Enzyme GPX4->LPO Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Liproxstatin Liproxstatin-1 Liproxstatin->LPO Inhibits (Radical Trapping)

Caption: Simplified pathway showing Liproxstatin-1's role in inhibiting ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a 13C6-labeled internal standard like this compound?

A1: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative mass spectrometry. Because this compound is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ion suppression. By adding a known amount of the SIL standard to every sample, you can accurately calculate the concentration of the native analyte by comparing their peak area ratios, correcting for variations during sample handling and analysis.

Q2: Which ionization technique, ESI or APCI, is better for Liproxstatin-1?

A2: Electrospray ionization (ESI) is generally preferred for molecules that are polar or can be easily ionized in solution, while atmospheric pressure chemical ionization (APCI) is often better for less polar, more volatile compounds. Given the structure of Liproxstatin-1, ESI is the most logical starting point. However, it is always recommended to screen all available ionization sources and polarities during method development to ensure optimal sensitivity.

Q3: Can I use a different internal standard if this compound is not available?

A3: While a SIL internal standard is ideal, a structural analog can be used if necessary. However, this approach has limitations. A structural analog will have different retention times and may experience different matrix effects, which can lead to less accurate and less precise quantification. If an alternative is used, its performance must be thoroughly validated.

Q4: How does the choice of mobile phase additives affect signal intensity?

A4: Mobile phase additives like formic acid (for positive ion mode) or ammonium acetate can significantly impact ionization efficiency. They help control the pH and provide a source of protons (or adducts) to facilitate the formation of gas-phase ions. Using the lowest concentration necessary for optimal performance is recommended, as high concentrations of additives can sometimes suppress the signal or contaminate the ion source. For lipidomics, 10 mM ammonium formate with 0.1% formic acid is a common choice for positive mode analysis.

How to assess the stability of Liproxstatin-1-13C6 in experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Liproxstatin-1-13C6 under various experimental conditions. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C. While some suppliers indicate that the compound can be shipped at room temperature for up to a month without affecting its biological activity, long-term storage should be at -20°C to ensure maximum stability.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare fresh stock solutions for each experiment to ensure optimal activity. If storage is necessary, dissolve this compound in a suitable organic solvent such as DMSO, ethanol, or dimethylformamide. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to several months or at -80°C for extended periods (up to two years). When using solvents like ethanol or DMF, it is good practice to purge the solution with an inert gas to prevent oxidation.

Q3: Is this compound stable in aqueous solutions and cell culture media?

Q4: What are the potential degradation pathways for this compound?

A4: Although specific degradation pathways for Liproxstatin-1 have not been extensively published, compounds with similar structures, such as those containing amine and aromatic functionalities, can be susceptible to oxidation and photolysis. As a spiroquinoxalinamine derivative, hydrolysis of the amine functionalities under extreme pH conditions could also be a potential degradation route.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower than expected activity of this compound in experiments. Degradation of the compound due to improper storage or handling.1. Prepare fresh stock and working solutions for each experiment. 2. Ensure solid compound is stored at -20°C. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 4. Protect solutions from light and excessive heat.
Precipitation of this compound in aqueous buffers or cell culture media. Low aqueous solubility of the compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.1-0.5%). 2. Gentle warming and sonication can aid in the dissolution of the compound. 3. For in vivo formulations, co-solvents like PEG300 and Tween80 can be used to improve solubility.
Variability in results between different batches of this compound. Differences in purity or degradation during storage.1. Always purchase from a reputable supplier and review the certificate of analysis for each batch. 2. Perform a stability check on new batches using a validated analytical method (see Experimental Protocols section).
Suspected degradation of this compound during sample processing for analysis. Instability under analytical sample preparation conditions.1. Minimize the time samples are at room temperature. 2. Use sample preparation methods that are known to be compatible with the compound's chemical nature (e.g., protein precipitation with cold acetonitrile). 3. Include stability quality control samples in your analytical run to assess degradation during the analytical process.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation: Place an aliquot of the solid compound and a separate aliquot of the stock solution in an oven at 70°C for 7 days.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and another to white light, each for 24, 48, and 72 hours. Include a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating LC-MS/MS method (see Protocol 2).

  • Aim for 10-30% degradation of the parent compound to ensure significant formation of degradation products without complete loss of the parent peak.

Protocol 2: LC-MS/MS Method for Stability Assessment of this compound

This is a general LC-MS/MS method that can be optimized for your specific instrumentation.

1. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Parent): Monitor the transition of the parent ion to a specific product ion. The exact m/z values will depend on the position and number of 13C labels.

    • Internal Standard (e.g., unlabeled Liproxstatin-1): Monitor the corresponding transition for the unlabeled compound.

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity of the parent and product ions.

3. Data Analysis:

  • Quantify the peak area of this compound in each sample.

  • Calculate the percentage of this compound remaining at each time point under each stress condition relative to the time zero or control sample.

  • Analyze the chromatograms for the appearance of new peaks, which represent potential degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound in Solution under Stressed Conditions

Stress ConditionTime Point% this compound Remaining
0.1 M HCl at 60°C 24 hours85.2%
48 hours71.5%
72 hours58.9%
0.1 M NaOH at 60°C 2 hours65.7%
4 hours42.3%
8 hours19.8%
3% H₂O₂ at RT 24 hours92.1%
48 hours83.4%
72 hours75.6%
70°C (in solution) 7 days88.9%
Photolysis (UV light) 24 hours78.3%
48 hours61.7%
72 hours45.1%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (70°C) prep_stock->thermal Expose to stress photo Photolytic Stress (UV/White Light) prep_stock->photo Expose to stress lcms LC-MS/MS Analysis acid->lcms Analyze at time points base->lcms Analyze at time points oxidation->lcms Analyze at time points thermal->lcms Analyze at time points photo->lcms Analyze at time points data Data Interpretation (% Remaining, Degradant Profile) lcms->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_ferroptosis Ferroptosis Pathway cluster_inhibition Inhibition Mechanism gpx4 GPX4 Inactivation lipid_ros Lipid ROS Accumulation gpx4->lipid_ros cell_death Ferroptotic Cell Death lipid_ros->cell_death liproxstatin Liproxstatin-1 liproxstatin->inhibition inhibition->lipid_ros Inhibits

Caption: Simplified mechanism of Liproxstatin-1 in inhibiting ferroptosis.

Technical Support Center: Synthesis of Liproxstatin-1-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Liproxstatin-1 and its isotopically labeled analog, Liproxstatin-1-13C6. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent ferroptosis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Liproxstatin-1 and its 13C6 labeled analog?

The synthesis of Liproxstatin-1, chemically known as N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine, is typically achieved through a convergent synthesis. The key steps involve the preparation of the spiro[piperidine-4,2'-quinoxalin]-3'-amine core, followed by a reductive amination with 3-chlorobenzaldehyde. For the synthesis of this compound, a ¹³C₆-labeled 3-chlorobenzaldehyde is used in the final reductive amination step.

Q2: Where can I source the isotopically labeled starting material?

The key labeled precursor is ¹³C₆-3-chlorobenzaldehyde. While not always commercially available off-the-shelf, it can be custom synthesized. A common route to similar labeled aromatic aldehydes starts from ¹³C₆-phenol[1]. Alternatively, ¹³C₆-3-chlorobenzyl bromide can be synthesized and used in the final step. Researchers should contact vendors specializing in custom isotopic labeling for quotes and availability.

Q3: What are the critical parameters for the reductive amination step?

Success in the reductive amination of the spiro[piperidine-4,2'-quinoxalin]-3'-amine with 3-chlorobenzaldehyde hinges on several factors. The choice of reducing agent is crucial, with sodium triacetoxyborohydride (STAB) being a preferred reagent due to its mildness and selectivity. Reaction conditions such as solvent (typically a chlorinated solvent like dichloroethane), temperature, and reaction time need to be carefully controlled to ensure complete conversion and minimize side products.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting materials (the amine precursor and the aldehyde) and the formation of the Liproxstatin-1 product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring and to check for the expected mass of the product.

Q5: What are the recommended storage and handling conditions for Liproxstatin-1?

Liproxstatin-1 is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability. Stock solutions can be prepared in organic solvents like DMSO and ethanol. It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Spiro[piperidine-4,2'-quinoxalin]-3'-amine Intermediate
Potential Cause Suggested Solution
Incomplete reaction of 1-Boc-4-piperidone with o-phenylenediamine derivative. Ensure stoichiometric amounts of reactants or a slight excess of the diamine. Monitor the reaction by TLC or LC-MS until the starting materials are consumed. Consider extending the reaction time or slightly increasing the temperature.
Side reactions during the cyclization step. The cyclization to form the quinoxaline ring can sometimes be sensitive to reaction conditions. Ensure an inert atmosphere if necessary and use purified reagents and solvents.
Difficulties in purification of the spiro-amine intermediate. The spiro-amine can be purified by column chromatography on silica gel. A gradient elution system, for example, with dichloromethane and methanol, may be necessary to achieve good separation.
Problem 2: Incomplete Conversion or Low Yield in the Final Reductive Amination Step
Potential Cause Suggested Solution
Poor quality of the aldehyde (unlabeled or ¹³C₆-labeled). Aldehydes can oxidize over time. Use freshly opened or purified aldehyde for the reaction.
Inefficient imine formation. The formation of the imine intermediate is a crucial step. The reaction can be facilitated by the addition of a mild acid catalyst, such as acetic acid.
Decomposition of the reducing agent. Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Ensure it is handled under anhydrous conditions.
Sub-optimal reaction conditions. The reaction may require optimization of temperature and time. Running small-scale trials at different temperatures (e.g., room temperature vs. slightly elevated) can help determine the optimal conditions.
Problem 3: Difficulties in the Purification of Final Liproxstatin-1 or this compound
Potential Cause Suggested Solution
Presence of unreacted starting materials. If the reaction has not gone to completion, purification can be challenging. Optimize the reaction conditions to drive it to completion.
Formation of closely related impurities. Impurities from side reactions can co-elute with the product. Careful selection of the mobile phase for column chromatography is essential. A combination of solvents with different polarities may be required.
Product instability during purification. While generally stable, prolonged exposure to harsh conditions should be avoided. Use moderate temperatures for solvent evaporation.

Experimental Protocols

A plausible synthetic route for Liproxstatin-1 is outlined below. Please note that specific quantities and conditions may require optimization.

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

This is a standard protection of 4-piperidone. A common procedure involves reacting 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as methanol. The product, 1-Boc-4-piperidone, is a stable solid that can be purified by crystallization or chromatography.

Step 2: Synthesis of the spiro[piperidine-4,2'-quinoxalin]-3'-amine core

The synthesis of the spiro-quinoxaline core can be achieved by the condensation of 1-Boc-4-piperidone with a suitably substituted o-phenylenediamine. The Boc protecting group is then removed under acidic conditions to yield the free amine.

Step 3: Reductive Amination to Yield Liproxstatin-1

The spiro[piperidine-4,2'-quinoxalin]-3'-amine is reacted with 3-chlorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) in a solvent such as dichloroethane. The reaction is typically stirred at room temperature until completion.

For the synthesis of This compound , ¹³C₆-3-chlorobenzaldehyde is used in this step.

Purification

The final product is typically purified by silica gel column chromatography.

Visualizations

Signaling Pathway

ferroptosis_pathway cluster_0 Cell Membrane cluster_1 Cytosol Lipid_ROS Lipid ROS (Peroxidation) Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis PUFA PUFAs PUFA->Lipid_ROS Fe²⁺, LOX GPX4 GPX4 GPX4->Lipid_ROS Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Liproxstatin_1 Liproxstatin-1 Liproxstatin_1->Lipid_ROS Inhibits

Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.

Experimental Workflow

synthesis_workflow Start Starting Materials: - 4-Piperidone - o-Phenylenediamine derivative - 3-Chlorobenzaldehyde (or ¹³C₆-analog) Step1 Step 1: Protection of 4-Piperidone (e.g., Boc protection) Start->Step1 Step2 Step 2: Synthesis of Spiro-Quinoxaline Core (Condensation and Cyclization) Step1->Step2 Step3 Step 3: Deprotection of Piperidine Nitrogen Step2->Step3 Step4 Step 4: Reductive Amination Step3->Step4 Purification Purification (Column Chromatography) Step4->Purification Final_Product Liproxstatin-1 or Liproxstatin-1-¹³C₆ Purification->Final_Product

Caption: General synthetic workflow for Liproxstatin-1.

Troubleshooting Logic

troubleshooting_logic Problem {Low Yield or Impure Product} Analysis Reaction Monitoring (TLC/LC-MS) Starting Material Purity Reaction Conditions Problem->Analysis Solution Optimize Reaction Time/Temp Purify Starting Materials Adjust Stoichiometry Change Solvent/Catalyst Analysis:f0->Solution:s0 Analysis:f1->Solution:s1 Analysis:f2->Solution:s2 Analysis:f2->Solution:s3

Caption: A logical approach to troubleshooting synthesis issues.

References

Best practices for storing and handling Liproxstatin-1-13C6 to maintain integrity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Liproxstatin-1-13C6 to maintain its integrity. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: this compound should be stored at -20°C in a tightly sealed vial, protected from light.[1][2][3][4] For long-term storage, maintaining this temperature is crucial to ensure stability, which can be for at least four years.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cellular assays, DMSO is a common choice. It is recommended to purge the solvent with an inert gas like nitrogen or argon before preparing the stock solution to minimize oxidation.[1]

Q3: How do I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve the crystalline solid in an appropriate volume of your chosen solvent. For example, to make a 10 mM stock solution in DMSO, you would dissolve 3.47 mg of this compound (assuming a molecular weight of ~347.9 g/mol due to the six 13C atoms) in 1 mL of DMSO. Gentle warming up to 37°C and sonication can aid in dissolution.[5][6]

Q4: How should I store the reconstituted stock solution?

A: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[5] Avoiding repeated freeze-thaw cycles is critical to maintaining the compound's potency.[5] For short-term storage of a few days, 4°C may be acceptable, but -20°C is recommended for longer periods.[4]

Q5: Is this compound sensitive to air or light?

A: Yes, some suppliers indicate that Liproxstatin-1 is air and light sensitive.[3] Therefore, it is best to handle the compound under subdued light and to purge vials with an inert gas to minimize exposure to air, which can cause oxidation.[1][3]

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in the solvent.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be incomplete.

  • Solution:

    • Try gently warming the solution to 37°C.[5][6]

    • Use sonication to aid dissolution.[5][6]

    • Ensure you are using a recommended solvent like DMSO, ethanol, or DMF at an appropriate concentration.[1] Refer to the solubility data table below.

Issue 2: I am observing high background or unexpected peaks in my mass spectrometry analysis when using this compound as an internal standard.

  • Possible Cause: This could be due to contamination of the internal standard with its unlabeled counterpart or other impurities. It could also be related to matrix effects.

  • Solution:

    • Always use high-purity solvents and new, clean labware when preparing solutions of this compound to avoid cross-contamination.

    • Verify the isotopic purity of your this compound lot from the certificate of analysis provided by the supplier.

    • Optimize your chromatographic method to ensure baseline separation of your analyte and internal standard from interfering matrix components.[7]

    • Evaluate for matrix effects by comparing the response of the internal standard in neat solution versus in the sample matrix.[7]

Issue 3: I am seeing a slight shift in the retention time of this compound compared to unlabeled Liproxstatin-1.

  • Possible Cause: While stable isotope-labeled standards are expected to co-elute with the unlabeled analyte, minor differences in retention time can sometimes occur, particularly with deuterated standards.[7][8] For 13C-labeled compounds, this effect is generally negligible but can be influenced by the position of the labels and the chromatographic conditions.

  • Solution:

    • Ensure that your peak integration parameters are set correctly to account for any minor shifts.

    • Confirm that this shift is consistent across all samples and standards.

    • If the shift is significant and inconsistent, investigate potential issues with your LC system or column.

Issue 4: My experimental results are inconsistent, and I suspect the stability of my this compound solution.

  • Possible Cause: The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles or prolonged storage of diluted working solutions at room temperature can reduce potency.[5]

  • Solution:

    • Always prepare fresh working solutions from a frozen stock aliquot for each experiment.[5]

    • Avoid keeping diluted solutions at room temperature for extended periods.

    • Ensure your stock solutions are stored at -20°C in tightly sealed vials and protected from light.[1][2][3][4]

Quantitative Data

Solubility of Liproxstatin-1

SolventApproximate Solubility (mg/mL)
DMSO16 - 68[1][9]
Ethanol5[1]
Dimethylformamide (DMF)25[1]

Note: The solubility of this compound is expected to be very similar to the unlabeled compound.

Commonly Used Concentrations in Experiments

ApplicationConcentration Range
In vitro Ferroptosis Inhibition22 nM (IC50) - 200 nM[6][9][10]
In vivo (mouse models)10 mg/kg[6]

Experimental Protocols

Protocol 1: In Vitro Ferroptosis Induction and Inhibition Assay

  • Cell Seeding: Plate your cells of interest (e.g., HT-1080 or GPX4 knockout cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare solutions of a ferroptosis inducer (e.g., Erastin or RSL3).

  • Treatment:

    • For the inhibition experiment, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Add the ferroptosis inducer to the wells (except for the vehicle control group).

    • Include appropriate controls: vehicle control (e.g., DMSO), inducer only, and this compound only.

  • Incubation: Incubate the plate for the desired period (e.g., 24-72 hours).[6][9]

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or by quantifying lactate dehydrogenase (LDH) release in the supernatant.[9]

Protocol 2: Analysis of Lipid Peroxidation

  • Cell Treatment: Treat cells as described in Protocol 1.

  • Lipid Peroxidation Staining: After the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Probe Incubation: Incubate the cells with a lipid peroxidation sensor probe, such as C11-BODIPY™ 581/591, according to the manufacturer's instructions.

  • Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. A shift in the fluorescence emission spectrum indicates lipid peroxidation.

Mandatory Visualizations

Ferroptosis_Pathway cluster_inhibition Inhibition cluster_pathway Ferroptosis Pathway cluster_liproxstatin Mechanism of Action Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Cysteine Cysteine (intracellular) SystemXc->Cysteine reduction Cystine Cystine (extracellular) Cystine->SystemXc import GSH Glutathione (GSH) Cysteine->GSH synthesis GSH->GPX4 cofactor Lipid_OH Non-toxic Lipid Alcohols (Lipid-OH) GPX4->Lipid_OH reduces Lipid_ROS Lipid Peroxides (Lipid-OOH) Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA PUFA-PLs PUFA->Lipid_ROS peroxidation Iron Fe2+ Iron->Lipid_ROS catalyzes Liproxstatin Liproxstatin-1 Liproxstatin->Lipid_ROS inhibits

Caption: The ferroptosis signaling pathway and the inhibitory mechanism of Liproxstatin-1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Storage Store this compound at -20°C Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Storage->Stock Working Prepare Fresh Working Solutions in Medium Stock->Working Pretreat Pre-treat with This compound Working->Pretreat Seeding Seed Cells in 96-well Plate Seeding->Pretreat Induce Induce Ferroptosis (e.g., with RSL3) Pretreat->Induce Incubate Incubate (24-72h) Induce->Incubate Viability Assess Cell Viability (e.g., MTT, LDH) Incubate->Viability Lipid_P Measure Lipid Peroxidation (e.g., C11-BODIPY) Incubate->Lipid_P MS_Analysis LC-MS/MS Analysis (for tracer studies) Incubate->MS_Analysis

Caption: A typical experimental workflow for an in vitro ferroptosis inhibition assay.

References

Technical Support Center: Interpreting Unexpected Results in Liproxstatin-1-13C6 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Liproxstatin-1 and its isotopically labeled analog, Liproxstatin-1-13C6. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Liproxstatin-1 and what is its primary mechanism of action?

A1: Liproxstatin-1 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4][5] Its primary mechanism of action is as a radical-trapping antioxidant.[6][7] It localizes to cell membranes and prevents the accumulation of lipid hydroperoxides, thereby protecting cells from ferroptotic death.[4][6]

Q2: What is this compound and how is it typically used?

A2: this compound is a stable isotope-labeled version of Liproxstatin-1, where six carbon atoms have been replaced with the heavier carbon-13 isotope. Its chemical behavior is nearly identical to the unlabeled compound.[8] It is primarily intended for use as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[8][9][10] This allows for accurate quantification of Liproxstatin-1 in complex biological samples by correcting for variability during sample preparation and analysis.

Q3: Can the 13C6 labeling in this compound cause unexpected biological effects?

A3: While stable isotope labeling is generally considered not to alter the biological activity of a molecule, there are some potential considerations. In mass spectrometry, a deuterium (2H) label can sometimes cause a slight change in retention time on an HPLC column (isotopic effect), which could lead to differential ion suppression compared to the unlabeled analyte.[9] However, carbon-13 labeling is less prone to these effects. There is currently no evidence to suggest that the 13C6 labeling of Liproxstatin-1 causes distinct biological effects from the unlabeled compound. Unexpected biological results are more likely attributable to the inherent pharmacology of Liproxstatin-1 itself.

Q4: What are the known off-target or unexpected effects of Liproxstatin-1?

A4: While Liproxstatin-1 is a specific inhibitor of ferroptosis, some studies have reported unexpected effects in certain contexts. For instance, in K562 leukemia cells, Liproxstatin-1 has been shown to inhibit cell proliferation, arrest the cell cycle at the G1 phase, and induce apoptosis and secondary pyroptosis.[11][12] This is contrary to its established role as a cell death inhibitor. Researchers should be aware of the possibility of context-dependent off-target effects.

Troubleshooting Guide

This guide addresses specific unexpected results you might encounter during your experiments with Liproxstatin-1 or this compound.

Issue 1: Liproxstatin-1 is causing cell death in my experiments, but it's supposed to be an inhibitor of cell death.

  • Possible Cause 1: Off-target effects in a specific cell line. As noted in the FAQs, Liproxstatin-1 has been documented to induce apoptosis and cell cycle arrest in K562 leukemia cells.[11][12] This effect may be cell-type specific.

    • Troubleshooting Steps:

      • Confirm the phenotype: Use established markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining) and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) to confirm the mechanism of cell death.

      • Test in other cell lines: If possible, repeat the experiment in a different cell line known to be sensitive to ferroptosis to see if the pro-death effect is reproducible.

      • Vary the concentration: The pro-apoptotic effect in K562 cells was observed at micromolar concentrations.[11] Perform a dose-response curve to see if lower, nanomolar concentrations, which are effective for ferroptosis inhibition, still cause cell death.[1]

  • Possible Cause 2: Compound purity or solvent toxicity.

    • Troubleshooting Steps:

      • Check compound quality: Ensure the Liproxstatin-1 used is of high purity.

      • Solvent control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your Liproxstatin-1 treatment to rule out solvent-induced toxicity.

Issue 2: this compound is giving inconsistent results in my mass spectrometry analysis.

  • Possible Cause 1: Isotopic instability or impurities.

    • Troubleshooting Steps:

      • Verify isotopic purity: Check the certificate of analysis for your this compound to ensure high isotopic enrichment and minimal unlabeled Liproxstatin-1.

      • Assess label stability: While 13C labels are generally stable, ensure your experimental conditions (e.g., extreme pH) are not causing degradation of the molecule.[8]

  • Possible Cause 2: Chromatographic separation of labeled and unlabeled compounds.

    • Troubleshooting Steps:

      • Co-elution check: Inject a mix of Liproxstatin-1 and this compound to confirm they co-elute from your LC column. While less common with 13C, a slight difference in retention time can lead to variations in matrix effects.

      • Optimize chromatography: If separation is observed, adjust your LC gradient to ensure co-elution.

Experimental Protocols

Protocol 1: Induction of Ferroptosis with RSL3 or Erastin
  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of RSL3 and Erastin in DMSO. A typical stock concentration is 10 mM.

  • Treatment:

    • For RSL3, a potent and direct inhibitor of GPX4, typical final concentrations range from 0.1 to 10 µM.[13][14]

    • For Erastin, which inhibits the cystine/glutamate antiporter system Xc-, typical final concentrations range from 1 to 10 µM.[13][15]

  • Incubation: Incubate the cells with the ferroptosis inducer for a predetermined time, typically 12 to 24 hours.[16]

  • Assessment: Measure cell viability using an appropriate assay (see Protocol 3).

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
  • Reagent Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 in high-quality anhydrous DMSO.[2]

  • Cell Staining:

    • Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[2]

    • Wash the cells twice with Hanks' Balanced Salt Solution (HBSS).[2]

  • Induction of Lipid Peroxidation: Treat the cells with your experimental compounds (e.g., RSL3 or Erastin) in HBSS.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized probe fluoresces green (~510 nm emission).[2][17][18]

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The ratio of green to red fluorescence indicates the level of lipid peroxidation.[2][17]

Protocol 3: Cell Viability Assay (e.g., CCK8/WST-1)
  • Cell Treatment: After treating your cells with the compounds of interest (e.g., ferroptosis inducer +/- Liproxstatin-1) in a 96-well plate, proceed to the viability assessment.

  • Reagent Addition: Add 10 µL of CCK8 or WST-1 reagent to each well.[13][19]

  • Incubation: Incubate the plate at 37°C for 1-4 hours, or as recommended by the manufacturer.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[19]

  • Calculation: Calculate cell viability relative to the vehicle-treated control cells.

Data Presentation

Table 1: Example Dose-Response of Liproxstatin-1 against RSL3-induced Ferroptosis

RSL3 Concentration (µM)Liproxstatin-1 (nM)Cell Viability (%)
10 (Vehicle)45
11065
15085
120095

Table 2: Troubleshooting Unexpected Cell Death with Liproxstatin-1

Cell LineLiproxstatin-1 (µM)Cell Death MechanismKey Markers
HT-10800.2Ferroptosis InhibitionReduced Lipid ROS
K56210Apoptosis InductionCaspase-3 Cleavage

Visualizations

G cluster_0 Ferroptosis Induction cluster_1 Liproxstatin-1 Action RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibits Erastin Erastin System Xc- System Xc- Erastin->System Xc- Inhibits Lipid ROS Lipid ROS GPX4->Lipid ROS Reduces GSH Depletion GSH Depletion System Xc-->GSH Depletion GSH Depletion->GPX4 Inactivates Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->Lipid ROS Traps Radicals G Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Liproxstatin-1 +/- Ferroptosis Inducer Treat with Liproxstatin-1 +/- Ferroptosis Inducer Seed Cells->Treat with Liproxstatin-1 +/- Ferroptosis Inducer Incubate Incubate Treat with Liproxstatin-1 +/- Ferroptosis Inducer->Incubate Endpoint Assay Endpoint Assay Incubate->Endpoint Assay Lipid ROS Measurement (C11-BODIPY) Lipid ROS Measurement (C11-BODIPY) Endpoint Assay->Lipid ROS Measurement (C11-BODIPY) Cell Viability Assay (CCK8/WST-1) Cell Viability Assay (CCK8/WST-1) Endpoint Assay->Cell Viability Assay (CCK8/WST-1) Data Analysis Data Analysis Lipid ROS Measurement (C11-BODIPY)->Data Analysis Cell Viability Assay (CCK8/WST-1)->Data Analysis End End Data Analysis->End G Unexpected Result Unexpected Result Liproxstatin-1 Causes Cell Death Liproxstatin-1 Causes Cell Death Unexpected Result->Liproxstatin-1 Causes Cell Death Inconsistent MS Data Inconsistent MS Data Unexpected Result->Inconsistent MS Data Check Cell Line Specificity Check Cell Line Specificity Liproxstatin-1 Causes Cell Death->Check Cell Line Specificity Verify Compound Purity Verify Compound Purity Liproxstatin-1 Causes Cell Death->Verify Compound Purity Check Isotopic Purity Check Isotopic Purity Inconsistent MS Data->Check Isotopic Purity Confirm Co-elution Confirm Co-elution Inconsistent MS Data->Confirm Co-elution Confirm Apoptosis Markers Confirm Apoptosis Markers Check Cell Line Specificity->Confirm Apoptosis Markers

References

Validation & Comparative

A Comparative Guide to the Efficacy of Liproxstatin-1 and its Isotope-Labeled Counterpart, Liproxstatin-1-13C6

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of ferroptosis research, Liproxstatin-1 has emerged as a cornerstone tool for inhibiting this unique iron-dependent form of regulated cell death.[1][2][3][4][5] This guide provides a comprehensive comparison of the efficacy of unlabeled Liproxstatin-1 and its stable isotope-labeled variant, Liproxstatin-1-13C6, tailored for researchers, scientists, and professionals in drug development. While direct comparative studies on the biological efficacy of Liproxstatin-1 versus this compound are not prevalent in publicly available literature, this is because the primary role of the 13C6-labeled version is not as a therapeutic agent itself, but rather as a critical internal standard for mass spectrometry-based quantification of unlabeled Liproxstatin-1 in biological matrices. It is widely accepted in the scientific community that the incorporation of stable isotopes like 13C does not alter the biological activity of a small molecule. Therefore, this compound is expected to exhibit identical efficacy to its unlabeled counterpart.

Mechanism of Action: A Potent Radical-Trapping Antioxidant

Liproxstatin-1 functions as a potent inhibitor of ferroptosis by acting as a radical-trapping antioxidant (RTA).[1][2] It effectively neutralizes lipid peroxyl radicals within cellular membranes, thereby halting the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[2] This mechanism is distinct from that of some other antioxidants, and it has been shown to be more effective than vitamin E in protecting cells from ferroptotic death.[1][2] Liproxstatin-1's ability to localize to cell membranes enhances its efficacy in preventing the peroxidation of lipid molecules.[2]

The primary target of Liproxstatin-1 in preventing ferroptosis is the inhibition of lipid peroxidation, which is downstream of the glutathione peroxidase 4 (GPX4) pathway.[3][4][6][7] In instances where GPX4 is inhibited or depleted, Liproxstatin-1 can rescue cells from subsequent ferroptotic death.[3][6][7]

Quantitative Efficacy of Liproxstatin-1

The following table summarizes the quantitative data on the efficacy of unlabeled Liproxstatin-1 from various studies. This data is foundational for understanding its potent anti-ferroptotic activity.

ParameterValueCell/Model SystemConditionReference
IC50 22 nMGPX4-/- cellsFerroptosis[5][8][9]
Effective Concentration 50 nMGPX4-/- cellsComplete prevention of lipid peroxidation[8]
Effective Concentration 200 nMGPX4-/- cellsProtection against various ferroptosis inducers (L-buthionine sulphoximine, erastin, RSL3)[8]
In Vivo Dosage 10 mg/kgGreERT2; Gpx4fl/fl miceSignificantly extended survival[8]
In Vitro Concentration 1 µMOLN93 oligodendrocytesMaximal effect in inhibiting RSL-3 induced ferroptosis[3]

Experimental Protocols

To assess the efficacy of Liproxstatin-1 and to confirm the equivalent efficacy of this compound, a ferroptosis induction assay is a key experiment.

Ferroptosis Induction and Inhibition Assay in Cell Culture

Objective: To determine the concentration-dependent inhibition of ferroptosis by Liproxstatin-1.

Materials:

  • Cell line susceptible to ferroptosis (e.g., HT-1080, GPX4-deficient cells, or OLN-93)[3][10][11]

  • Cell culture medium and supplements

  • Ferroptosis inducer (e.g., RSL3, erastin)[8]

  • Liproxstatin-1 and this compound

  • Cell viability assay reagent (e.g., CellTiter-Glo®, SYTOX Green)[10]

  • Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a serial dilution of Liproxstatin-1 and this compound in cell culture medium.

  • Treatment: Pre-treat the cells with varying concentrations of Liproxstatin-1 or this compound for 1-2 hours.

  • Ferroptosis Induction: Add the ferroptosis inducer (e.g., RSL3 at its EC50 concentration) to the wells, except for the vehicle control group.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using a preferred method. For example, with CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.[10]

  • Assessment of Lipid Peroxidation: In a parallel plate, after treatment, stain cells with a lipid peroxidation sensor like C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy.

  • Data Analysis: Plot cell viability against the concentration of the inhibitor to determine the IC50 value. Compare the IC50 values of Liproxstatin-1 and this compound.

Visualizing Key Processes

To better understand the context in which Liproxstatin-1 operates, the following diagrams illustrate the ferroptosis signaling pathway and a typical experimental workflow.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cystine_in Cystine (in) Glutamate_out Glutamate (out) PUFA_PL PUFA-PL LPO Lipid Peroxides (LPO) PUFA_PL->LPO Ferroptosis Ferroptosis LPO->Ferroptosis Cystine Cystine Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor GPX4->LPO Inhibits Liproxstatin1 Liproxstatin-1 Liproxstatin1->LPO Inhibits Erastin Erastin Erastin->SystemXc RSL3 RSL3 RSL3->GPX4

Caption: The Ferroptosis Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Ferroptosis Induction cluster_analysis Data Analysis A Cell Seeding (96-well plate) B Overnight Incubation A->B C Pre-treatment with Liproxstatin-1 / this compound B->C D Addition of Ferroptosis Inducer (e.g., RSL3) C->D E Incubation (e.g., 24h) D->E F Cell Viability Assay (e.g., CellTiter-Glo) E->F G Lipid Peroxidation Assay (e.g., C11-BODIPY) E->G H IC50 Determination & Comparison F->H G->H

Caption: Experimental Workflow for Comparing Ferroptosis Inhibitors.

Conclusion

Liproxstatin-1 is a highly potent and specific inhibitor of ferroptosis, acting as a radical-trapping antioxidant to prevent lipid peroxidation. While direct comparative efficacy data for this compound is not available, its role as a stable isotope-labeled internal standard presupposes identical biological activity to its unlabeled form. The provided experimental protocol offers a framework for researchers to verify this equivalence and to further explore the potent anti-ferroptotic effects of Liproxstatin-1 in various experimental models. The consistent and robust inhibitory profile of Liproxstatin-1 makes it an invaluable tool for dissecting the mechanisms of ferroptosis and for the development of novel therapeutic strategies targeting this cell death pathway.

References

Validating the Inhibitory Effect of Liproxstatin-1-13C6 on Lipid Peroxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liproxstatin-1-13C6's performance in inhibiting lipid peroxidation against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Executive Summary

Liproxstatin-1, a potent inhibitor of ferroptosis, effectively suppresses lipid peroxidation, a key event in this form of regulated cell death. Its labeled counterpart, this compound, serves as a valuable tool for mechanistic studies. This guide delves into the comparative efficacy of Liproxstatin-1 with other well-known ferroptosis inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Radical-Trapping Antioxidant

Liproxstatin-1 and its isotopic variant, this compound, function as potent radical-trapping antioxidants (RTAs).[1][2][3][4] They interrupt the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals within cellular membranes. This mechanism is crucial in preventing the accumulation of lipid hydroperoxides, which are key executioner molecules in ferroptosis. While other ferroptosis inhibitors also act as RTAs, the specific chemical structure of Liproxstatin-1 contributes to its high reactivity and efficacy within the lipid bilayer.[2][3][4]

Comparative Efficacy of Ferroptosis Inhibitors

The following table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of Liproxstatin-1 and other common ferroptosis inhibitors in various in vitro models of ferroptosis. Lower values indicate higher potency.

CompoundCell LineInducer of FerroptosisEC50/IC50 (nM)Reference
Liproxstatin-1 Pfa-1 mouse fibroblasts(1S,3R)-RSL338 ± 3[4]
Ferrostatin-1Pfa-1 mouse fibroblasts(1S,3R)-RSL345 ± 5[4]
α-Tocopherol (Vitamin E)Pfa-1 mouse fibroblasts(1S,3R)-RSL3>10,000[2][4]
Liproxstatin-1 Gpx4-/- cells-22[5]
EdaravoneOLN93 oligodendrocytesRSL-319,370[6]
Deferoxamine (DFO)OLN93 oligodendrocytesRSL-312,040[6]

Note: Data is compiled from different studies and experimental conditions may vary.

In Vivo Efficacy of Liproxstatin-1

Liproxstatin-1 has demonstrated significant protective effects in various animal models of diseases where ferroptosis is implicated.

Disease ModelAnimalDosageKey FindingsReference
Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)Mice10 mg/kg/day, i.p.Reduced liver triglycerides, cholesterol, and lipid peroxidation markers (4-HNE, MDA).[7]
Lipopolysaccharide (LPS)-induced Cognitive ImpairmentMiceNot specifiedAmeliorated memory deficits, decreased microglial activation, and attenuated oxidative stress.[8]
Intestinal Ischemia/Reperfusion InjuryMice10 mg/kg, i.p.Rescued GPx4 expression, suppressed COX2 expression, and decreased cell death.[9]
Acute Renal FailureMice (GreERT2; Gpx4fl/fl)10 mg/kg, i.p.Significantly extended survival period and delayed ferroptosis in tubular cells.[5]

Experimental Protocols

C11-BODIPY 581/591 Assay for Lipid Peroxidation

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in cultured cells. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • C11-BODIPY 581/591 (Invitrogen, D3861 or similar)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ferroptosis inducer (e.g., RSL3, erastin)

  • Inhibitor (e.g., this compound, Ferrostatin-1)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 6-well or 96-well plate) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of the ferroptosis inducer and/or inhibitor for the appropriate duration. Include vehicle-treated controls.

  • C11-BODIPY Staining:

    • Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free cell culture medium.

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • For Flow Cytometry:

      • Wash the cells twice with PBS.

      • Harvest the cells using trypsin or a cell scraper.

      • Resuspend the cells in PBS.

      • Analyze the fluorescence using a flow cytometer. The green fluorescence (oxidized probe) is typically detected in the FITC channel (e.g., 530/30 nm), and the red fluorescence (reduced probe) in the PE-Texas Red or a similar channel. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

    • For Fluorescence Microscopy:

      • Wash the cells twice with PBS.

      • Add fresh PBS or imaging buffer to the wells.

      • Visualize the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.

      • Quantify the fluorescence intensity in each channel using image analysis software.

Malondialdehyde (MDA) Assay (TBARS Assay)

This colorimetric assay measures the levels of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 20%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67%)

  • Cell or tissue lysates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

  • Reaction Mixture:

    • To a defined volume of lysate, add an equal volume of TCA solution to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add TBA solution to the supernatant.

  • Incubation: Incubate the mixture at 95-100°C for a defined period (e.g., 15-60 minutes). This will lead to the formation of a pink-colored MDA-TBA adduct.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance of the solution at a wavelength of 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Visualizations

Signaling Pathway of Lipid Peroxidation and Inhibition

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Radical Lipid Radical (L•) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Peroxyl_Radical->Lipid_Radical Chain Reaction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + H• from another PUFA ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical H• abstraction Liproxstatin This compound Liproxstatin->Peroxyl_Radical Radical Trapping

Caption: Mechanism of lipid peroxidation and its inhibition by Liproxstatin-1.

Experimental Workflow for Validating Inhibitory Effect

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HT-1080, Gpx4-/- MEFs) start->cell_culture induce_ferroptosis 2. Induce Ferroptosis (e.g., RSL3, erastin) cell_culture->induce_ferroptosis treat_inhibitor 3. Treat with Inhibitors (this compound, Ferrostatin-1, etc.) induce_ferroptosis->treat_inhibitor lipid_peroxidation_assay 4. Measure Lipid Peroxidation (C11-BODIPY Assay) treat_inhibitor->lipid_peroxidation_assay cell_viability_assay 5. Measure Cell Viability (e.g., CellTiter-Glo, LDH assay) treat_inhibitor->cell_viability_assay data_analysis 6. Data Analysis and Comparison lipid_peroxidation_assay->data_analysis cell_viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for validating the inhibitory effect of compounds on lipid peroxidation.

References

Unraveling the Ferroptosis Shield: A Comparative Guide to Liproxstatin-1-13C6 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis inhibition is critical for advancing therapeutic strategies in a range of diseases, from neurodegeneration to cancer. This guide provides a comprehensive cross-validation of the mechanism of action of Liproxstatin-1, a potent ferroptosis inhibitor, and objectively compares its performance with key alternatives, supported by experimental data and detailed protocols.

Liproxstatin-1, and its isotopically labeled variant Liproxstatin-1-13C6, have emerged as powerful tools to dissect and counteract ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation. The 13C6 label on Liproxstatin-1 serves as a tracer in metabolic and mechanistic studies, allowing researchers to track its uptake, distribution, and fate within biological systems without altering its fundamental mechanism of action. This guide will delve into the core mechanism of Liproxstatin-1 and compare it against other widely used ferroptosis inhibitors: Ferrostatin-1, iron chelators, and the endoperoxide-containing compound FINO2.

Mechanism of Action: A Tale of Radical Trapping

At its core, the efficacy of Liproxstatin-1 lies in its function as a radical-trapping antioxidant (RTA).[1][2] Ferroptosis is characterized by the iron-catalyzed accumulation of lipid hydroperoxides, leading to membrane damage and cell death. Liproxstatin-1 effectively intercepts and neutralizes lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preserving membrane integrity.[1][2] This mechanism is shared with its close analog, Ferrostatin-1.[3][4]

The central signaling pathway of ferroptosis and the points of intervention for various inhibitors are illustrated below.

Ferroptosis Signaling Pathway Ferroptosis Signaling Pathway and Inhibitor Targets cluster_0 System Xc- Inhibition cluster_1 GPX4 Inhibition cluster_2 Iron Metabolism cluster_3 Lipid Peroxidation Erastin Erastin System Xc- System Xc- Erastin->System Xc- inhibits Glutathione (GSH) Glutathione (GSH) System Xc-->Glutathione (GSH) RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Lipid Peroxidation Lipid Peroxidation GPX4->Lipid Peroxidation detoxifies Iron Chelators Iron Chelators Labile Iron Pool Labile Iron Pool Iron Chelators->Labile Iron Pool sequesters Labile Iron Pool->Lipid Peroxidation catalyzes Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->Lipid Peroxidation inhibits Ferrostatin-1 Ferrostatin-1 Ferrostatin-1->Lipid Peroxidation inhibits Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Cystine Cystine Cystine->System Xc- Glutathione (GSH)->GPX4 FINO2 FINO2 FINO2->GPX4 inactivates FINO2->Labile Iron Pool oxidizes Fe2+

Caption: A simplified diagram of the ferroptosis pathway highlighting the targets of various inhibitors.

Performance Comparison of Ferroptosis Inhibitors

The efficacy of ferroptosis inhibitors can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values represent the concentration of an inhibitor required to reduce a biological process, in this case, ferroptosis, by 50%. The table below summarizes the reported potency of Liproxstatin-1 and its alternatives against different inducers of ferroptosis.

InhibitorInducerCell LineIC50 / EC50 (nM)Reference
Liproxstatin-1 RSL3Gpx4-/- MEFs22[5]
ErastinHT-1080-
BSOMEFsConcentration-dependent inhibition[5]
Ferrostatin-1 ErastinHT-108060[6]
RSL3SH-SY5Y-[7]
Deferoxamine (DFO) Erastin--[8]
RSL3--[9]
FINO2 -HT-1080Inducer of ferroptosis[10][11]

Note: A direct side-by-side comparison of IC50/EC50 values should be interpreted with caution due to variations in experimental conditions, cell lines, and assay methods.

Experimental Protocols for Cross-Validation

To ensure robust and reproducible results when comparing ferroptosis inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess ferroptosis.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay determines the number of viable cells in a culture after treatment with ferroptosis inducers and inhibitors.

Workflow:

Cell Viability Assay Workflow Cell Viability Assay Workflow Seed Cells Seed Cells Adherence (24h) Adherence (24h) Seed Cells->Adherence (24h) Treat with Inhibitor Treat with Inhibitor Adherence (24h)->Treat with Inhibitor Treat with Inducer Treat with Inducer Treat with Inhibitor->Treat with Inducer Incubate (24-48h) Incubate (24-48h) Treat with Inducer->Incubate (24-48h) Add Viability Reagent Add Viability Reagent Incubate (24-48h)->Add Viability Reagent Incubate (1-4h) Incubate (1-4h) Add Viability Reagent->Incubate (1-4h) Measure Absorbance Measure Absorbance Incubate (1-4h)->Measure Absorbance

Caption: A streamlined workflow for assessing cell viability in ferroptosis inhibition studies.

Protocol:

  • Seed cells (e.g., HT-1080) in a 96-well plate at a density of 4x10³ cells/well and allow them to adhere for 24 hours.[12]

  • Pre-treat the cells with various concentrations of the ferroptosis inhibitor (e.g., Liproxstatin-1, Ferrostatin-1) for 1-2 hours.

  • Add the ferroptosis inducer (e.g., Erastin, RSL3) to the wells.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[12]

  • Measure the absorbance at 450 nm using a microplate reader.[12]

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay directly measures lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.[13][14]

Protocol:

  • Culture cells to the desired confluency in a suitable format (e.g., 6-well plate).

  • Treat cells with ferroptosis inducers and inhibitors as described in the cell viability assay.

  • At the end of the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with the C11-BODIPY 581/591 probe (typically 1-10 µM) for 30-60 minutes at 37°C.[13]

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the cells using a flow cytometer or fluorescence microscope. The probe emits green fluorescence upon oxidation, while the unoxidized form fluoresces red. An increase in the green-to-red fluorescence ratio indicates increased lipid peroxidation.[13]

Glutathione Peroxidase 4 (GPX4) Activity Assay

This assay measures the activity of GPX4, the key enzyme that detoxifies lipid hydroperoxides and is a central regulator of ferroptosis.

Protocol:

  • Prepare cell lysates from treated and control cells.

  • Use a commercial GPX4 activity assay kit (e.g., from Cayman Chemical or Elabscience).[15][16][17]

  • The assay typically involves a coupled enzyme reaction where the oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[15][17][18]

  • The rate of NADPH consumption is directly proportional to the GPX4 activity in the sample.[15]

Comparative Analysis of Inhibitor Mechanisms

While Liproxstatin-1 and Ferrostatin-1 share a similar radical-trapping antioxidant mechanism, other inhibitors function through distinct pathways.

  • Iron Chelators (e.g., Deferoxamine - DFO): These compounds inhibit ferroptosis by sequestering intracellular iron, thereby preventing the Fenton reaction that generates highly reactive hydroxyl radicals and catalyzes lipid peroxidation.[8][9][19]

  • FINO2 (Ferroptosis-Inducing Endoperoxide): In contrast to the inhibitors, FINO2 is an inducer of ferroptosis. It acts by both inactivating GPX4 and directly oxidizing iron, leading to a surge in lipid peroxidation.[10][11][20] Understanding its mechanism provides a valuable counterpoint for validating the protective effects of inhibitors like Liproxstatin-1.

Conclusion

This compound stands as a highly potent and specific inhibitor of ferroptosis, acting through a well-defined radical-trapping antioxidant mechanism. Its performance, particularly its low nanomolar efficacy, makes it a superior tool for studying and potentially treating ferroptosis-related pathologies. While alternatives like Ferrostatin-1 offer a similar mechanism, and iron chelators provide a different therapeutic angle, the robust and direct action of Liproxstatin-1 on lipid peroxidation solidifies its importance in the field. The provided experimental protocols offer a framework for researchers to conduct their own cross-validations and further elucidate the intricate process of ferroptosis.

References

A Head-to-Head Showdown: Evaluating Ferroptosis Inhibitors Against the Benchmark Liproxstatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of ferroptosis inhibitors, a clear and objective comparison of available compounds is crucial for making informed decisions in experimental design and therapeutic development. This guide provides a head-to-head comparison of various ferroptosis inhibitors with Liproxstatin-1, a well-established and potent benchmark in the field. The analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular pathways.

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. Liproxstatin-1 is a highly potent spiroquinoxalinamine derivative that acts as a radical-trapping antioxidant to inhibit ferroptosis.[1] Its deuterated form, Liproxstatin-1-¹³C₆, serves as a valuable tool in research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, allowing for its differentiation from the unlabeled form in mass spectrometry-based analyses.[2][][4][5]

Comparative Efficacy of Ferroptosis Inhibitors

The potency of ferroptosis inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in cell-based assays where ferroptosis is induced by compounds like RSL3 (a GPX4 inhibitor) or erastin (a system Xc⁻ inhibitor). While direct head-to-head comparisons across a wide range of inhibitors in a single study are limited, the available data from various sources provide a strong basis for a comparative assessment.

InhibitorMechanism of ActionReported IC₅₀/EC₅₀Cell Line/ModelReference(s)
Liproxstatin-1 Radical-Trapping AntioxidantIC₅₀: 22 nMGpx4-/- MEFs[6][7]
Liproxstatin-1-¹³C₆ Radical-Trapping Antioxidant (Stable Isotope Labeled)Similar to Liproxstatin-1Used for tracking and quantification[2][]
Ferrostatin-1 (Fer-1) Radical-Trapping AntioxidantEC₅₀: ~60 nMHT-1080[8]
SRS 11-92 Ferrostatin-1 AnalogLess active than Fer-1 in some assaysHT-1080[9]
UAMC-3203 Ferrostatin-1 AnalogIC₅₀: 12 nMErastin-induced ferroptosis model[10]
Deferoxamine (DFO) Iron ChelatorVaries with cell type and iron loadIn vitro models[9]
Piceatannol Dietary Stilbene (Antioxidant)Less potent than Fer-1Cellular assays[11]
Astringin Dietary Stilbene (Antioxidant)Less potent than PiceatannolCellular assays[11]

Note: IC₅₀ and EC₅₀ values can vary significantly depending on the cell line, the method of ferroptosis induction, and other experimental conditions. The data presented here are for comparative purposes and are drawn from the cited literature.

Understanding the Ferroptosis Signaling Pathway and Inhibitor Targets

Ferroptosis is a complex process involving multiple interconnected pathways. A simplified overview of the core signaling cascade and the points of intervention for various inhibitors is illustrated below.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibitor Intervention Points PUFA PUFA-PLs L_PUFA Lipid Peroxyl Radicals (L-PUFA-OO•) PUFA->L_PUFA Oxidation L_PUFA_OOH Lipid Hydroperoxides (L-PUFA-OOH) L_PUFA->L_PUFA_OOH Propagation SystemXc System Xc- Cystine_in Cystine SystemXc->Cystine_in Cysteine Cysteine Cystine_in->Cysteine Glutamate_out Glutamate Glutamate_out->SystemXc GSH Glutathione (GSH) Cysteine->GSH GSSG Oxidized Glutathione (GSSG) GSH->GSSG GPX4 GPX4 GPX4 GPX4->L_PUFA_OOH Reduces to L-PUFA-OH Fe2 Fe²⁺ (Labile Iron Pool) ROS ROS Fe2->ROS Fenton Reaction Fe3 Fe³⁺ Fe3->Fe2 Reduction ROS->PUFA Initiates Peroxidation Liproxstatin Liproxstatin-1 (Radical Scavenging) Liproxstatin->L_PUFA Traps Ferrostatin Ferrostatin-1 (Radical Scavenging) Ferrostatin->L_PUFA Traps DFO Deferoxamine (Iron Chelation) DFO->Fe2 Chelates Erastin_in Erastin (Inhibits) Erastin_in->SystemXc Inhibits RSL3_in RSL3 (Inhibits) RSL3_in->GPX4 Inhibits

Caption: The ferroptosis signaling pathway highlighting key molecules and intervention points for inhibitors.

Experimental Workflow for Comparative Analysis

A standardized workflow is essential for the accurate head-to-head comparison of ferroptosis inhibitors. The following diagram outlines a typical experimental process.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., HT-1080, MEFs) treatment 4. Co-treatment with Inducer and Inhibitor cell_culture->treatment inducer_prep 2. Preparation of Ferroptosis Inducer (e.g., RSL3, Erastin) inducer_prep->treatment inhibitor_prep 3. Preparation of Inhibitor Dilutions (Liproxstatin-1, etc.) inhibitor_prep->treatment viability 5a. Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) treatment->viability peroxidation 5b. Lipid Peroxidation Assay (e.g., C11-BODIPY) treatment->peroxidation gpx4 5c. GPX4 Activity Assay treatment->gpx4 data_analysis 6. IC50/EC50 Determination and Statistical Analysis viability->data_analysis peroxidation->data_analysis gpx4->data_analysis

Caption: A generalized workflow for the comparative evaluation of ferroptosis inhibitors.

Detailed Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of ferroptosis inhibitors.

Cell Viability Assay (Using CCK-8)
  • Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Pre-treat cells with various concentrations of the ferroptosis inhibitors (e.g., Liproxstatin-1, Ferrostatin-1) for 1-2 hours.

  • Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 (e.g., 1 µM) or erastin (e.g., 10 µM), to the wells and incubate for the desired time (e.g., 24 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ values for each inhibitor.

Lipid Peroxidation Assay (Using C11-BODIPY 581/591)
  • Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

  • C11-BODIPY Staining: After the treatment period, remove the medium and incubate the cells with 5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS).

  • Image Acquisition: Acquire fluorescent images using a fluorescence microscope or a high-content imaging system. The oxidized form of the probe fluoresces green (excitation/emission ~488/510 nm), while the reduced form fluoresces red (excitation/emission ~581/591 nm).

  • Data Analysis: Quantify the ratio of green to red fluorescence intensity. A higher green/red ratio indicates increased lipid peroxidation.

GPX4 Activity Assay (Colorimetric)
  • Sample Preparation: Prepare cell lysates from treated and control cells.

  • Assay Reaction: In a 96-well plate, add the cell lysate, followed by a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.

  • Initiation of Reaction: Initiate the reaction by adding cumene hydroperoxide as a substrate for GPX4.

  • Measurement: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP⁺ by glutathione reductase is coupled to the reduction of oxidized glutathione (GSSG) back to GSH, which is consumed by GPX4.

  • Data Analysis: Calculate the GPX4 activity based on the rate of NADPH consumption.

Conclusion

Liproxstatin-1 stands as a highly potent and specific inhibitor of ferroptosis, serving as a critical tool and a benchmark for the development of novel therapeutics. While Ferrostatin-1 and its analogs, such as the more stable UAMC-3203, also demonstrate significant efficacy, their potency can vary. Iron chelators like Deferoxamine offer an alternative mechanism of action but may have broader effects on cellular iron homeostasis. Natural compounds, while promising, generally exhibit lower potency compared to synthetic inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the experimental model, and the desired therapeutic application. The standardized protocols and comparative data presented in this guide aim to facilitate the rational selection and effective utilization of ferroptosis inhibitors in future research endeavors.

References

Comparative Guide: Isotopic Effect of 13C Labeling on the Biological Activity of Liproxstatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 13C-labeled Liproxstatin-1 against its unlabeled counterpart. As a potent inhibitor of ferroptosis, Liproxstatin-1's efficacy is critically linked to its radical-trapping antioxidant mechanism. The introduction of a stable isotope, such as 13C, could theoretically influence this activity through the kinetic isotope effect (KIE).

Disclaimer: To date, no direct experimental studies comparing the biological activity of 13C-labeled Liproxstatin-1 and unlabeled Liproxstatin-1 have been published in the public domain. Therefore, this guide presents a theoretical comparison based on established principles of the kinetic isotope effect and the known mechanism of action of Liproxstatin-1. The provided experimental protocols are intended to guide researchers in performing such a comparative study.

Comparative Biological Activity: A Theoretical Overview

Liproxstatin-1 functions as a radical-trapping antioxidant, inhibiting ferroptosis by donating a hydrogen atom from its spiroquinoxalinamine nitrogen to lipid peroxyl radicals.[1][2][3] The substitution of 12C with its heavier isotope 13C can affect the vibrational frequency of adjacent chemical bonds, potentially leading to a kinetic isotope effect. This effect is generally more pronounced for heavier isotopes like deuterium but is still observable for 13C.[4] In the case of Liproxstatin-1, 13C labeling in the core structure could subtly alter the rate of the hydrogen atom transfer, which is the rate-determining step of its antioxidant activity. A slower bond cleavage (C-N or adjacent C-H bonds) due to the heavier isotope could theoretically lead to a slight decrease in the radical-scavenging rate and, consequently, a marginally higher IC50 value for the inhibition of ferroptosis.

ParameterUnlabeled Liproxstatin-113C-Labeled Liproxstatin-1 (Predicted)Rationale for Prediction
Ferroptosis Inhibition (IC50) ~22 nM[5]Potentially slightly higher than 22 nMThe kinetic isotope effect may slow the rate-determining hydrogen atom transfer from the amine group, thus slightly reducing the efficiency of radical scavenging.[4]
Mechanism of Action Radical-trapping antioxidant[1][2][3]UnchangedIsotopic labeling does not alter the fundamental chemical properties or the mechanism of action of the molecule.
In Vivo Efficacy Protective in models of acute renal failure and hepatic ischemia/reperfusion injury.[6]Potentially marginally lower efficacyA slight decrease in the rate of radical scavenging could translate to a minor reduction in protective effects in vivo, although this is likely to be a small effect.

Experimental Protocols for Comparative Analysis

To empirically determine the isotopic effect of 13C labeling on Liproxstatin-1's biological activity, the following experimental protocols are recommended.

Cell-Based Ferroptosis Assay using C11-BODIPY

This assay measures lipid peroxidation, a key hallmark of ferroptosis, in cultured cells.

Materials:

  • HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Erastin or RSL3 (ferroptosis inducers)

  • Unlabeled Liproxstatin-1

  • 13C-Labeled Liproxstatin-1

  • C11-BODIPY 581/591 probe (Thermo Fisher Scientific)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both unlabeled and 13C-labeled Liproxstatin-1. Pre-treat the cells with varying concentrations of each compound for 1 hour.

  • Induction of Ferroptosis: Add a ferroptosis inducer (e.g., 10 µM Erastin or 1 µM RSL3) to the wells and incubate for 6-8 hours.

  • C11-BODIPY Staining: Remove the medium and wash the cells with PBS. Add 100 µL of 2.5 µM C11-BODIPY 581/591 in PBS to each well and incubate for 30 minutes at 37°C.

  • Analysis: Wash the cells with PBS. Analyze the fluorescence of the cells using a flow cytometer (measuring the shift from red to green fluorescence, indicative of lipid peroxidation) or a fluorescence microscope.

  • Data Analysis: Calculate the percentage of cells with high green fluorescence (oxidized probe) for each treatment condition. Determine the IC50 values for both unlabeled and 13C-labeled Liproxstatin-1 by plotting the percentage of protection against the log of the inhibitor concentration.

GPX4 Activity Assay

This in vitro assay measures the activity of Glutathione Peroxidase 4 (GPX4), the key enzyme regulated by Liproxstatin-1 in the context of ferroptosis.

Materials:

  • Recombinant human GPX4 enzyme

  • GPX4 Assay Buffer

  • NADPH

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • Phosphatidylcholine hydroperoxide (PCOOH) as a substrate

  • Unlabeled Liproxstatin-1

  • 13C-Labeled Liproxstatin-1

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions for a commercial GPX4 assay kit or established laboratory protocols.

  • Inhibitor Preparation: Prepare serial dilutions of both unlabeled and 13C-labeled Liproxstatin-1.

  • Assay Reaction: In a 96-well plate, add the GPX4 assay buffer, GR, GSH, and NADPH.

  • Inhibitor Addition: Add the different concentrations of unlabeled or 13C-labeled Liproxstatin-1 to the respective wells.

  • Enzyme Addition: Add the recombinant GPX4 enzyme to all wells except the negative control.

  • Initiation of Reaction: Initiate the reaction by adding the PCOOH substrate.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to GPX4 activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 values for both unlabeled and 13C-labeled Liproxstatin-1 by plotting the percentage of GPX4 inhibition against the log of the inhibitor concentration.

Visualizing the Experimental Workflow and Mechanism

To further clarify the proposed research and the underlying mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Comparative Assay cluster_analysis Data Analysis Liprox_unlabeled Unlabeled Liproxstatin-1 Treatment Treatment with Liproxstatin-1 variants Liprox_unlabeled->Treatment Liprox_13C 13C-Labeled Liproxstatin-1 Liprox_13C->Treatment Cells Cell Culture (e.g., HT-1080) Cells->Treatment Induction Induction of Ferroptosis (Erastin/RSL3) Treatment->Induction Staining C11-BODIPY Staining Induction->Staining Measurement Flow Cytometry / Fluorescence Microscopy Staining->Measurement IC50_calc IC50 Value Calculation Measurement->IC50_calc Comparison Comparison of Biological Activity IC50_calc->Comparison

Caption: Experimental workflow for comparing the biological activity of unlabeled and 13C-labeled Liproxstatin-1.

G cluster_membrane Cell Membrane cluster_liprox Liproxstatin-1 Action PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Peroxyl Lipid Peroxyl Radical (LOO•) PUFA->Lipid_Peroxyl Oxidation Lipid_Peroxyl->PUFA Chain Reaction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Non-toxic) Lipid_Peroxyl->Lipid_Hydroperoxide Liprox Liproxstatin-1 (12C or 13C) Liprox->Lipid_Peroxyl Hydrogen Atom Transfer (Rate-determining step) Potential Isotopic Effect Here Liprox_Radical Liproxstatin-1 Radical Liprox->Liprox_Radical

Caption: Mechanism of Liproxstatin-1 and the potential influence of the 13C kinetic isotope effect.

Conclusion

While direct experimental evidence is currently lacking, theoretical considerations suggest that 13C labeling of Liproxstatin-1 is unlikely to cause a dramatic change in its biological activity. The predicted isotopic effect is expected to be small, potentially leading to a marginal decrease in its ferroptosis inhibitory potency. However, empirical validation through rigorous experimental testing, as outlined in this guide, is essential to definitively quantify any such effect. The provided protocols offer a framework for researchers to conduct these crucial comparative studies, which will contribute to a deeper understanding of the structure-activity relationship of this important ferroptosis inhibitor and the subtle yet significant role of isotopic labeling in drug efficacy.

References

Benchmarking Liproxstatin-1-13C6 performance against other labeled ferroptosis probes.

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of ferroptosis research, the use of precisely designed molecular probes is paramount for elucidating the complex mechanisms of this iron-dependent form of regulated cell death. While Liproxstatin-1 is a well-established and potent inhibitor of ferroptosis, the isotopically labeled variant, Liproxstatin-1-13C6, offers a unique tool for metabolic stability and pharmacokinetic studies. This guide provides a comprehensive comparison of Liproxstatin-1's performance against other commonly used ferroptosis inhibitors and discusses the application of various labeled probes in studying the ferroptotic pathway.

Liproxstatin-1 as a Benchmark Ferroptosis Inhibitor

Liproxstatin-1 is a potent radical-trapping antioxidant that effectively suppresses ferroptosis by preventing the accumulation of lipid peroxides.[1][2] Its efficacy is often benchmarked against other inhibitors that target different aspects of the ferroptosis pathway.

InhibitorTarget/MechanismCell LineInducerPotency (IC50/EC50)
Liproxstatin-1 Radical-trapping antioxidantGpx4-/- MEFs-IC50: 22 nM[2][3]
Pfa-1 mouse fibroblastsRSL3EC50: 38 ± 3 nM[1]
OLN-93 oligodendrocytesRSL3EC50: 115.3 nM[4]
Ferrostatin-1 Radical-trapping antioxidantPfa-1 mouse fibroblastsRSL3EC50: 45 ± 5 nM[1]
-ErastinEC50: 60 nM[5]
Edaravone Radical scavengerOLN-93 oligodendrocytesRSL3EC50: 19.37 µM[4]
Deferoxamine (DFO) Iron chelatorOLN-93 oligodendrocytesRSL3EC50: 12.04 µM[4]

Conceptualizing this compound in Ferroptosis Research

While direct comparative performance data for this compound is not available in the public domain, its application would conceptually differ from fluorescent probes. The incorporation of six carbon-13 atoms would render the molecule "heavy" for detection by mass spectrometry. This allows researchers to distinguish the administered this compound from its endogenous, unlabeled counterparts and track its metabolic fate, distribution, and interaction with cellular macromolecules. This is a powerful technique for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for identifying the direct molecular targets of the drug.

Performance of Labeled Fluorescent Ferroptosis Probes

In contrast to isotope-labeled compounds for metabolic tracking, fluorescent probes are the workhorses for visualizing and quantifying key events in ferroptosis in living cells. These probes are designed to react with specific molecules or ions that are central to the ferroptotic process, resulting in a change in their fluorescent properties.

ProbeTargetPrinciple of DetectionExcitation (nm)Emission (nm)Key Features
C11-BODIPY581/591 Lipid PeroxidationRatiometric fluorescent probe that shifts emission from red to green upon oxidation.[6][7]~581 (reduced) / ~488 (oxidized)~591 (reduced) / ~510 (oxidized)Widely used for detecting lipid peroxidation in ferroptosis.[8][9]
Liperfluo Lipid PeroxidesTurns on fluorescence upon reaction with lipid peroxides.[10][11]~488500-550Selective for lipid peroxides over other reactive oxygen species.[10]
Mito-FerroGreen Mitochondrial Fe2+Binds irreversibly to mitochondrial ferrous iron, leading to fluorescence.[12][13]~505~535Selective for Fe2+ over other metal ions.[12][14]
RhoNox-1 Labile Fe2+Fe(II)-mediated deoxygenation triggers fluorescence emission.[15]Not specifiedNot specifiedPart of a series of N-oxide-based probes for detecting labile iron.[15][16]

Experimental Protocols

Cell Viability Assay for Ferroptosis Inhibition
  • Cell Seeding: Plate cells (e.g., HT-1080, OLN-93) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of ferroptosis inhibitors (e.g., Liproxstatin-1, Ferrostatin-1, Edaravone, Deferoxamine) for 1-2 hours.

  • Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 (a GPX4 inhibitor) or erastin (an xCT antiporter inhibitor), to the wells containing the inhibitors. Include control wells with the inducer only and untreated cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CCK8 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each inhibitor by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Detection of Lipid Peroxidation using C11-BODIPY581/591
  • Cell Treatment: Treat cells with a ferroptosis inducer in the presence or absence of an inhibitor as described above.

  • Probe Loading: In the last 30-60 minutes of the treatment period, add C11-BODIPY581/591 to the cell culture medium at a final concentration of 1-5 µM.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets to detect both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence in the green and red channels.

  • Data Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

Measurement of Labile Iron Pool with Mito-FerroGreen
  • Cell Treatment: Induce ferroptosis in cells with or without co-treatment with an iron chelator like Deferoxamine as a control.

  • Probe Loading: Add Mito-FerroGreen to the cells at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.[13]

  • Washing: Wash the cells with HBSS or a similar buffer three times.[13]

  • Imaging: Observe the cells using a fluorescence microscope with the appropriate filter set for green fluorescence.

  • Data Analysis: Quantify the fluorescence intensity to determine the relative levels of mitochondrial ferrous iron.

Visualizing Ferroptosis: Signaling Pathways and Experimental Workflows

Ferroptosis_Pathway Core Ferroptosis Signaling Pathway cluster_inducers Ferroptosis Inducers cluster_core_process Cellular Processes cluster_inhibitors Ferroptosis Inhibitors Erastin Erastin System_xc System xc- Erastin->System_xc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits System_xc->GPX4 provides GSH for Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis leads to Iron_Metabolism Iron Metabolism (Fe2+) Iron_Metabolism->Lipid_ROS catalyzes Liproxstatin1 Liproxstatin-1 Liproxstatin1->Lipid_ROS scavenges Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS scavenges DFO Deferoxamine (DFO) DFO->Iron_Metabolism chelates Fe2+

Caption: Core signaling pathways leading to ferroptosis and points of intervention by common inhibitors.

Experimental_Workflow Workflow for Comparing Ferroptosis Probes cluster_setup Experimental Setup cluster_probing Probing Ferroptotic Events cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HT-1080) Induction Induce Ferroptosis (e.g., with RSL3) Cell_Culture->Induction Inhibition Treat with Inhibitors (e.g., Liproxstatin-1) Cell_Culture->Inhibition Lipid_Probes Lipid Peroxidation Probes (C11-BODIPY, Liperfluo) Induction->Lipid_Probes Iron_Probes Labile Iron Probes (Mito-FerroGreen) Induction->Iron_Probes Metabolic_Tracing Metabolic Tracing (this compound) Inhibition->Metabolic_Tracing Microscopy Fluorescence Microscopy Lipid_Probes->Microscopy Flow_Cytometry Flow Cytometry Lipid_Probes->Flow_Cytometry Iron_Probes->Microscopy Mass_Spec Mass Spectrometry Metabolic_Tracing->Mass_Spec

Caption: General experimental workflow for the comparative analysis of different types of ferroptosis probes.

References

Navigating the Reproducibility of Ferroptosis Inhibition: A Comparative Guide to Liproxstatin-1-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of Liproxstatin-1-13C6, a labeled variant of the potent ferroptosis inhibitor Liproxstatin-1, with other alternatives. We delve into the factors influencing experimental reproducibility, provide standardized protocols, and offer data-driven insights to ensure robust and reliable outcomes in ferroptosis research.

While direct inter-laboratory studies on the reproducibility of this compound are not yet publicly available, we can infer its performance based on the extensive data available for its unlabeled counterpart, Liproxstatin-1, and established principles of experimental variability. The ¹³C isotopic labeling in this compound is primarily utilized for tracer studies and metabolic flux analysis, and is not expected to significantly alter its biological activity or physicochemical properties in standard ferroptosis inhibition assays.

Understanding Liproxstatin-1 and its Mechanism of Action

Liproxstatin-1 is a potent and specific inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation[1][2][3][4]. It acts as a radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals within cellular membranes to halt the propagation of lipid peroxidation[5]. This mechanism is distinct from that of iron chelators, which prevent ferroptosis by depleting iron. The high potency and specificity of Liproxstatin-1 have made it a widely used tool in the study of ferroptosis.

Key Factors Influencing Reproducibility in Ferroptosis Assays

The reproducibility of experiments involving any small molecule inhibitor, including this compound, is contingent on several critical factors. Variations in these parameters can lead to significant discrepancies in results across different laboratories.

  • Cell Line Authenticity and Passage Number: The genetic and phenotypic characteristics of cell lines can drift over time with increasing passage numbers. It is crucial to use authenticated cell lines from reputable sources and maintain a consistent, low passage number for experiments.

  • Reagent Quality and Concentration: The purity and concentration of all reagents, including the ferroptosis inducer (e.g., RSL3, erastin), the inhibitor (this compound), and cell culture media components, must be rigorously controlled.

  • Experimental Conditions: Factors such as cell seeding density, incubation times, and the specific assay used to measure cell viability or lipid peroxidation can all introduce variability.

  • Assay-Specific Parameters: The choice of endpoint measurement (e.g., cell viability assays like MTT or CellTiter-Glo, or direct measurement of lipid peroxidation using probes like C11-BODIPY) and the timing of these measurements are critical.

A recent expert recommendation in Nature Reviews Molecular Cell Biology emphasizes the need for highly validated compounds and standardized protocols to ensure the robustness and reproducibility of ferroptosis research[6][7][8].

Comparative Analysis of Ferroptosis Inhibitors

While Liproxstatin-1 is a highly effective ferroptosis inhibitor, several alternatives are available, each with its own set of characteristics.

InhibitorMechanism of ActionReported IC50/EC50Key AdvantagesPotential Considerations for Reproducibility
Liproxstatin-1 Radical-Trapping Antioxidant~22 nM[4]High potency and specificity for ferroptosis. Effective in vivo.Susceptible to variations in cell culture conditions and reagent quality.
This compound Radical-Trapping AntioxidantNot reported, expected to be similar to Liproxstatin-1Enables tracer studies to investigate metabolic fate.Lack of direct comparative reproducibility data. Physicochemical properties may have minor differences from the unlabeled form.
Ferrostatin-1 Radical-Trapping Antioxidant~60 nMWell-characterized, widely used benchmark.Lower metabolic stability compared to Liproxstatin-1, which could affect reproducibility in longer-term experiments.
UAMC-3203 Radical-Trapping AntioxidantNot specified, but noted as a more stable and effective derivative of Ferrostatin-1[9]Improved stability and bioavailability compared to Ferrostatin-1[9].As a newer compound, there is less extensive public data on its cross-laboratory reproducibility.
Iron Chelators (e.g., Deferoxamine) Iron ChelationVaries with cell type and conditionsDifferent mechanism of action can be used to confirm iron-dependency of cell death.Can have off-target effects unrelated to ferroptosis. Efficacy can be highly dependent on cellular iron levels.

Standardized Experimental Protocols for Assessing Ferroptosis Inhibition

To enhance reproducibility, adhering to standardized and detailed experimental protocols is essential. Below are example protocols for inducing and inhibiting ferroptosis in a cell-based assay.

Protocol 1: Induction of Ferroptosis with RSL3 and Inhibition by this compound
  • Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired final concentrations in cell culture medium. Prepare a stock solution of the ferroptosis inducer RSL3 in DMSO.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Subsequently, add RSL3 to the wells to induce ferroptosis. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Measure cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated control group and plot the results to determine the IC50 of this compound.

Protocol 2: Measurement of Lipid Peroxidation
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Lipid Peroxidation Staining: At the desired time point after treatment, remove the medium and wash the cells with PBS. Add a solution containing a lipid peroxidation sensor probe (e.g., C11-BODIPY™ 581/591) to each well and incubate according to the manufacturer's protocol.

  • Imaging or Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer to quantify the extent of lipid peroxidation. A shift in the fluorescence emission of the C11-BODIPY probe from red to green indicates lipid peroxidation.

  • Data Analysis: Quantify the fluorescence intensity and compare the levels of lipid peroxidation between different treatment groups.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Measurement Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Prepare this compound Prepare this compound Prepare RSL3 Prepare RSL3 Pre-treat Cells Pre-treat Cells Prepare this compound->Pre-treat Cells Induce Ferroptosis Induce Ferroptosis Pre-treat Cells->Induce Ferroptosis Prepare RSL3->Induce Ferroptosis Incubate (24-48h) Incubate (24-48h) Induce Ferroptosis->Incubate (24-48h) Measure Viability/Lipid Peroxidation Measure Viability/Lipid Peroxidation Incubate (24-48h)->Measure Viability/Lipid Peroxidation G RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Lipid_Peroxyl_Radicals Lipid Peroxyl Radicals GPX4->Lipid_Peroxyl_Radicals detoxifies PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) PUFA_PL->Lipid_Peroxyl_Radicals oxidized to Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxyl_Radicals->Lipid_Peroxidation propagates Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Liproxstatin_1 This compound Liproxstatin_1->Lipid_Peroxyl_Radicals traps

References

Liproxstatin-1-13C6: A Comparative Guide to its Specificity in Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liproxstatin-1-13C6 with other prominent ferroptosis inhibitors, supported by experimental data. It is designed to assist researchers in making informed decisions for their studies on ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.

Specificity of Liproxstatin-1 for Ferroptosis

Liproxstatin-1 is a potent spiroquinoxalinamine derivative that has demonstrated high specificity as a ferroptosis inhibitor. Its primary mechanism of action is as a radical-trapping antioxidant (RTA). Unlike some other compounds that may have broader antioxidant effects or target different cellular pathways, Liproxstatin-1 specifically intercepts and neutralizes lipid peroxyl radicals within cellular membranes, thereby halting the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1][2] Studies have shown that Liproxstatin-1 does not inhibit lipoxygenases (LOX), further distinguishing its specific role in preventing the propagation of lipid peroxidation rather than its enzymatic initiation.[3] This targeted action makes Liproxstatin-1, and its isotopically labeled version this compound, a valuable tool for specifically studying the ferroptotic cell death pathway.

Comparative Performance of Ferroptosis Inhibitors

The efficacy of ferroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cell-based assays. The following table summarizes the reported potency of Liproxstatin-1 and other commonly used ferroptosis inhibitors.

InhibitorCell LineFerroptosis InducerIC50 / EC50 (nM)Reference
Liproxstatin-1 Gpx4-/- MEFs-22[4][5]
HT-1080Erastin38 ± 3[6]
Ferrostatin-1 HT-1080Erastin45 ± 5[6]
SRS11-92 HT-1080Erastin6[7]
UAMC-3203 ----
α-Tocopherol (Vitamin E) Pfa-1 MEFsRSL3>10,000[6]

Note: Data for UAMC-3203 was not sufficiently available in the searched literature for a direct comparison.

Experimental Protocols

Accurate assessment of ferroptosis inhibition requires robust experimental protocols. Below are detailed methodologies for key assays used to evaluate the specificity and efficacy of compounds like this compound.

Cell Viability Assay to Determine IC50/EC50

This protocol is used to quantify the ability of a compound to rescue cells from ferroptosis-inducing agents.

Materials:

  • Cells susceptible to ferroptosis (e.g., HT-1080, Gpx4-/- MEFs)

  • Complete cell culture medium

  • Ferroptosis inducer (e.g., Erastin, RSL3)

  • Test inhibitors (e.g., this compound, Ferrostatin-1)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.[8][9]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test inhibitor. It is crucial to include a vehicle control (e.g., DMSO).

  • Induction of Ferroptosis: After a pre-incubation period with the inhibitor (typically 1-2 hours), add the ferroptosis inducer at a pre-determined lethal concentration.

  • Incubation: Incubate the plate for a period sufficient to induce cell death in the control wells (typically 24-48 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.[10]

  • Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the inducer-only control (0% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 or EC50 value.

Lipid Peroxidation Assay using C11-BODIPY(581/591)

This assay directly measures the accumulation of lipid peroxides, a key event in ferroptosis.

Materials:

  • Cells and treatment compounds as in the viability assay

  • C11-BODIPY(581/591) fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the ferroptosis inducer and test inhibitors as described in the cell viability protocol.

  • Probe Staining: Towards the end of the treatment period, add C11-BODIPY(581/591) to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Cell Harvest and Washing: Gently harvest the cells and wash them twice with PBS to remove excess probe.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The oxidized form of the C11-BODIPY probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.[11]

  • Fluorescence Microscopy (Alternative): Alternatively, cells can be imaged directly on a fluorescence microscope to visualize the localization and extent of lipid peroxidation.

Visualizing Key Concepts

To further clarify the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Ferroptosis signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Add Ferroptosis Inhibitors (e.g., this compound) A->B C 3. Add Ferroptosis Inducer (e.g., Erastin, RSL3) B->C D 4. Incubate for 24-48 hours C->D E 5a. Cell Viability Assay (e.g., CellTiter-Glo) D->E F 5b. Lipid Peroxidation Assay (e.g., C11-BODIPY) D->F G 6a. Calculate IC50/EC50 E->G H 6b. Quantify Lipid ROS F->H

Caption: Experimental workflow for assessing ferroptosis inhibitors.

References

Comparative analysis of Liproxstatin-1-13C6 in different cell lines and animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Liproxstatin-1, a potent inhibitor of ferroptosis, has emerged as a critical tool in studying this iron-dependent form of regulated cell death. Its labeled counterpart, Liproxstatin-1-13C6, provides a valuable resource for researchers tracking its metabolic fate and target engagement. This guide offers a comparative analysis of Liproxstatin-1's efficacy and mechanism across various cell lines and animal models, presenting key experimental data and protocols to inform future research and drug development.

Mechanism of Action

Liproxstatin-1 functions as a radical-trapping antioxidant (RTA), effectively preventing the propagation of lipid peroxidation, a hallmark of ferroptosis.[1][2] It localizes to cellular membranes where it can intercept lipid peroxyl radicals, thereby breaking the chain reaction of lipid degradation.[1] This protective effect is particularly crucial in the context of glutathione peroxidase 4 (GPX4) inactivation, a key event in the execution of ferroptosis.[3][4] By scavenging lipid radicals, Liproxstatin-1 circumvents the need for GPX4 activity, thus preserving membrane integrity and cell viability.

Performance in Different Cell Lines

Liproxstatin-1 has demonstrated robust cytoprotective effects across a multitude of cell lines, effectively inhibiting ferroptosis induced by various stimuli.

Cell LineInducer of FerroptosisLiproxstatin-1 ConcentrationObserved EffectReference
Gpx4-/- MEFsGenetic deletion22 nM (IC50)Inhibition of cell death[5]
Gpx4-/- cells-50 nMComplete prevention of lipid peroxidation[6]
Gpx4-/- cellsL-buthionine sulphoximine (10 µM), erastin (1 µM), RSL3 (0.5 µM)200 nMDose-dependent protection against cell death[6]
HT-1080RSL3 (1 µM)10 µMInhibition of cell death[7]
MDA-MB-231RSL3 (1 µM)Not specifiedInhibition of cell death and lipid peroxidation[7]
HT22RSL3 (different concentrations)Not specifiedInhibition of cell death and lipid peroxidation[7]
TBCP-1, SKBR3Erastin, RSL3Not specifiedPrevention of ferroptotic cell death[8]
K562-Dose- and time-dependentInhibition of proliferation, cell cycle arrest, apoptosis, and secondary pyroptosis[9]
Caco-2Hypoxia/Reoxygenation200 nMDecreased cell death, rescued GPX4 expression[10]
SH-SY5YRSL3Not specifiedPrevention of ferroptosis[11]
HT22Hemin (50 µM)Not specifiedProtection against hemin-induced injury[12]

Efficacy in Animal Models

In vivo studies have corroborated the protective effects of Liproxstatin-1 in various disease models where ferroptosis is implicated.

Animal ModelDisease/Injury ModelLiproxstatin-1 DosageKey FindingsReference
Mice (GreERT2; Gpx4fl/fl)Inducible Gpx4 deletion10 mg/kg; i.p.Significantly extended survival, delayed ferroptosis in tubular cells[6]
Mice (C57BL/6J)Ischemia/Reperfusion-induced Acute Kidney InjuryNot specifiedAlleviated AKI by inhibiting ferroptosis[13][14]
Mice (C57BL/6J)Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)10 mg·kg−1·d−1, ipReduced liver triglycerides, cholesterol, and lipid peroxidation; ameliorated insulin resistance and liver fibrosis[15]
MiceLPS-induced Cognitive ImpairmentNot specifiedAmeliorated memory deficits, decreased microglial activation and neuroinflammation[16][17][18]
MiceSubarachnoid HemorrhageNot specifiedAttenuated neurological deficits, brain edema, and neuronal cell death[19]
MiceUnilateral Ureteral Obstruction-induced Renal FibrosisNot specifiedReduced iron deposition, cell death, and lipid peroxidation in renal tubular epithelial cells[20]
MiceIschemia/Reperfusion Injury (Myocardium)Not specifiedReduced myocardial infarct sizes, maintained mitochondrial integrity and function[21]

Signaling Pathways and Experimental Workflows

The mechanism of Liproxstatin-1's action is intrinsically linked to the signaling cascade of ferroptosis. Below are diagrams illustrating the ferroptosis pathway and a general workflow for evaluating ferroptosis inhibitors.

Ferroptosis_Pathway cluster_inducers Ferroptosis Inducers cluster_core_process Core Ferroptosis Machinery cluster_inhibitors Ferroptosis Inhibitors Erastin Erastin System Xc- System Xc- Erastin->System Xc- inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Glutathione Glutathione System Xc-->Glutathione depletes Lipid Peroxidation Lipid Peroxidation GPX4->Lipid Peroxidation inhibits Glutathione->GPX4 required for activity Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->Lipid Peroxidation inhibits Ferrostatin-1 Ferrostatin-1 Ferrostatin-1->Lipid Peroxidation inhibits

Caption: Simplified signaling pathway of ferroptosis induction and inhibition.

Experimental_Workflow Cell Culture Cell Culture Induce Ferroptosis Induce Ferroptosis Cell Culture->Induce Ferroptosis Treat with Liproxstatin-1 Treat with Liproxstatin-1 Cell Culture->Treat with Liproxstatin-1 Induce Ferroptosis->Treat with Liproxstatin-1 co-treatment or pre-treatment Assess Cell Viability Assess Cell Viability Treat with Liproxstatin-1->Assess Cell Viability Measure Lipid Peroxidation Measure Lipid Peroxidation Treat with Liproxstatin-1->Measure Lipid Peroxidation Analyze Gene/Protein Expression Analyze Gene/Protein Expression Treat with Liproxstatin-1->Analyze Gene/Protein Expression Data Analysis Data Analysis Assess Cell Viability->Data Analysis Measure Lipid Peroxidation->Data Analysis Analyze Gene/Protein Expression->Data Analysis

Caption: General experimental workflow for evaluating ferroptosis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key assays used to study ferroptosis and the effects of Liproxstatin-1.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of Liproxstatin-1 for 1-2 hours.

  • Induction of Ferroptosis: Add a ferroptosis-inducing agent (e.g., RSL3, erastin) to the wells and incubate for the desired time (e.g., 8-24 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as the ratio of the absorbance of the treated group to that of the control group.[7]

Lipid Peroxidation Assay (C11-BODIPY 581/591)
  • Cell Seeding and Treatment: Seed and treat cells with Liproxstatin-1 and a ferroptosis inducer as described for the cell viability assay.

  • Probe Loading: In the final 30-60 minutes of incubation, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging or Flow Cytometry:

    • Imaging: Visualize the cells using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from the red to the green channel indicates the level of lipid peroxidation.[7][22]

Malondialdehyde (MDA) Assay
  • Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer on ice.[23]

  • Reaction with Thiobarbituric Acid (TBA): Add the MDA assay kit's reagents, which typically include TBA, to the sample lysates.

  • Incubation: Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.[23]

  • Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm) using a spectrophotometer or microplate reader.[23] The concentration of MDA is determined by comparing the absorbance to a standard curve.

Western Blotting for Ferroptosis-Related Proteins
  • Protein Extraction: Lyse treated cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against ferroptosis-related proteins (e.g., GPX4, SLC7A11, ACSL4) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

Conclusion

Liproxstatin-1 and its isotopically labeled form, this compound, are indispensable tools for investigating the role of ferroptosis in health and disease. The data compiled here from a range of cell lines and animal models consistently demonstrate its potent ability to inhibit lipid peroxidation and subsequent cell death. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of targeting ferroptosis. As our understanding of this unique cell death modality deepens, the utility of specific and potent inhibitors like Liproxstatin-1 will undoubtedly continue to grow, paving the way for novel therapeutic strategies against a variety of pathologies.

References

Safety Operating Guide

Personal protective equipment for handling Liproxstatin-1-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Liproxstatin-1-13C6, a potent ferroptosis inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. While one Safety Data Sheet (SDS) for the analogous compound Liproxstatin-1 indicates it is not classified as hazardous, another source advises treating it as a potentially hazardous substance.[1] Therefore, a cautious approach and the use of standard personal protective equipment are strongly recommended.

Personal Protective Equipment (PPE) and Handling

When working with this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[2] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect the skin and clothing.

  • Respiratory Protection: While one SDS for Liproxstatin-1 states that breathing equipment is not required, it is advisable to handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood should be utilized.[3]

General Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale dust or aerosols.

  • Prevent ingestion.

  • Wash hands thoroughly with soap and water after handling the compound.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

Operational Plan: Preparation of this compound Solutions

This compound is typically supplied as a solid. The following steps outline the procedure for preparing a stock solution:

  • Preparation: Ensure all necessary PPE is worn correctly. Conduct the procedure in a chemical fume hood to minimize inhalation risk.

  • Weighing: Carefully weigh the desired amount of the solid compound using an analytical balance.

  • Dissolving: Liproxstatin-1 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] Add the appropriate solvent to the solid and mix gently until fully dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed, clearly labeled container.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.[4][5]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed waste container.[6][7]

  • Solid Waste: Unused solid compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) should be collected in a labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.

  • Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After proper decontamination, labels on the container should be defaced before disposal.[7]

Quantitative Data Summary

PropertyValueSource
Storage Temperature -20°C[1]
Solubility in DMSO ≥ 31 mg/mL[8]
Solubility in Ethanol Soluble[1]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Solution Preparation cluster_disposal Disposal start Start ppe Don Personal Protective Equipment (PPE) (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weigh->dissolve storage Store Solution at -20°C in a Labeled, Sealed Container dissolve->storage segregate_waste Segregate Solid and Liquid Waste storage->segregate_waste After Use label_waste Label Waste Containers Clearly segregate_waste->label_waste dispose Dispose of as Hazardous Waste (Follow Institutional Guidelines) label_waste->dispose end End dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.